Fosmidomycin was first reported in 1980 as a natural antibiotic isolated from the fermentation broths of Streptomyces lavendulae [1] [2] [3]. Early studies classified it among the phosphonic acid antibiotics, characterized by a direct carbon-phosphorus (C-P) bond [4].
Initial work identified several related compounds from Streptomyces strains, including this compound (FR-31564) and its unsaturated derivative, dehydrothis compound (FR-32863) [5]. The table below summarizes the core properties of this compound.
| Property | Description |
|---|---|
| IUPAC Name | 3-[Formyl(hydroxy)amino]propylphosphonic acid [1] |
| Chemical Formula | C₄H₁₀NO₅P [1] |
| Molar Mass | 183.100 g·mol⁻¹ [1] |
| Producing Organism | Streptomyces lavendulae [1] [3] |
| Primary Molecular Target | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [1] [6] |
| Primary Activity | Inhibition of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis [6] [7] |
Recent genomic and biochemical studies have clarified the authentic product of S. lavendulae and its biosynthesis.
The Actual Metabolite: When researchers revisited S. lavendulae, they were unable to detect this compound under various culture conditions. Instead, the major bioactive compound produced was identified as dehydrothis compound, an unsaturated derivative that also potently inhibits DXR [4] [5]. The reason for this discrepancy with earlier reports is unclear.
A Distinct Gene Cluster: Heterologous expression experiments confirmed that the genes required for dehydrothis compound biosynthesis are found in a specific cluster in S. lavendulae [5]. This cluster is notably different from the one used to produce the related compound FR-900098 in Streptomyces rubellomurinus [4] [5].
Convergent Evolution: The finding that two different Streptomyces species use entirely different sets of genes and enzymes to produce structurally and functionally similar molecules is a classic example of convergent evolution. This suggests the end product is such an effective biomolecule that nature "discovered" it more than once [8].
A Unique Enzymatic Reaction: The highlight of the dehydrothis compound pathway is a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate dependent dioxygenase, DfmD. This enzyme converts a two-carbon phosphonate precursor into the three-carbon product in a single step that involves breaking and reforming multiple bonds—a reaction not previously observed in nature [4] [8].
The following diagram illustrates the logical flow of this revised biosynthetic pathway.
Revised biosynthetic pathway for dehydrothis compound featuring the unique DfmD enzyme.
Quantifying this compound and its derivatives in biological samples is crucial for pharmacokinetic studies. Here is a comparison of established methods.
| Method | Principle | Application Example | Key Performance Metrics |
|---|
| Colorimetric Bioassay [3] | Measures bacterial growth inhibition of a sensitive strain (Enterobacter cloacae) using an MTT dye. | Determination of this compound in human plasma and urine for pharmacokinetic studies. | Linear Range: 0.5–100 ng/µL Recovery: >99% CV: <10% | | LC-MS/MS Method [9] | Liquid chromatography separation with tandem mass spectrometry detection for high specificity and sensitivity. | Quantifying this compound in human and rat plasma to support modern clinical development. | Linear Range: 0.25–15 mg/L LLOQ: 0.25 mg/L Run Time: 5 minutes |
This protocol is adapted from the research for determining this compound in plasma and urine [3].
This compound has been investigated as an antimalarial drug due to its specific inhibition of the MEP pathway, which is essential for Plasmodium falciparum but absent in humans [1] [6].
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is the second enzyme in the methylerythritol phosphate (MEP) pathway—a crucial metabolic route for the biosynthesis of isoprenoid precursors in plants, protozoa, and most bacterial species [1]. DXR catalyzes the first committed step in this pathway, converting 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a sequential isomerization and reduction process [1] [2]. The biological significance of DXR stems from its absence in mammals, which exclusively utilize the mevalonate pathway for isoprenoid biosynthesis, making DXR an attractive target for the development of selective antibacterial agents, antimalarial drugs, and herbicides [1] [3].
The MEP pathway is essential for producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoid compounds [4]. In plants, these compounds are necessary for synthesizing photosynthetic pigments (chlorophylls and carotenoids), growth regulators (gibberellins, abscisic acid), and various secondary metabolites [5]. The critical nature of this pathway is demonstrated by studies showing that disruption of the DXR gene in Arabidopsis thaliana results in albino phenotypes, dwarfism, defective trichome initiation, and impaired stomatal closure due to deficiencies in chlorophyll, carotenoids, and hormones [6].
DXR catalyzes a unique bimolecular transformation that involves both isomerization and reduction steps. The enzyme converts the substrate 1-deoxy-D-xylulose 5-phosphate (DXP) to the product 2-C-methyl-D-erythritol 4-phosphate (MEP) using NADPH as a cofactor and requiring a divalent metal cation (Mg²⁺, Mn²⁺, or Co²⁺) for activity [1] [2] [7]. The reaction proceeds through a sequential ordered mechanism where NADPH binds before the substrate DXP, and NADP⁺ is the last product to be released [1]. The metal ion coordinates both the phosphate group of the substrate and key acidic residues in the active site, playing a crucial role in substrate positioning and catalysis [3].
The catalytic mechanism of DXR proceeds through two distinct chemical steps:
Isomerization step: The reaction begins with the rearrangement of DXP, which exists primarily as an acyclic aldehyde, to an intermediate that likely adopts a cyclic form. This step involves a metal-dependent intramolecular rearrangement where the carbonyl group at C2 of DXP is repositioned to facilitate nucleophilic attack [1] [8]. Crystallographic studies have revealed that this rearrangement creates a new carbon-carbon bond with subsequent ring formation, generating a potential cyclic intermediate [9].
Reduction step: The isomerized intermediate is then reduced by hydride transfer from NADPH. The pro-S hydrogen of NADPH is transferred to the C3 carbon of the substrate, converting the carbonyl group to a hydroxyl group and forming MEP as the final product [1] [8]. The reaction mechanism involves a tight-binding closed enzyme conformation that positions the substrate, cofactor, and catalytic residues in optimal orientation for efficient catalysis [9].
Table 1: Key Characteristics of the DXR Catalytic Reaction
| Reaction Feature | Specific Details | References |
|---|---|---|
| Overall reaction | Conversion of DXP to MEP | [1] [2] |
| Cofactors | NADPH, Mg²⁺ (or Mn²⁺, Co²⁺) | [1] [2] [7] |
| Kinetic mechanism | Sequential ordered | [1] |
| Primary metal cofactor | Mn²⁺ (most effective) | [2] |
| Chemical steps | Isomerization followed by reduction | [1] [8] |
| Hydride transfer | pro-S hydrogen from NADPH to C3 of substrate | [1] [8] |
The following diagram illustrates the catalytic mechanism of DXR:
Figure 1: Catalytic Mechanism of DXR Showing the Two-Step Conversion of DXP to MEP
DXR belongs to the class of NADPH-dependent oxidoreductases and exhibits a characteristic α/β fold that is conserved across species [3] [7]. The enzyme functions as a homodimer with each monomer containing a distinct active site that accommodates the substrate, cofactors, and metal ion [7] [9]. Structural studies of DXR from various organisms including Escherichia coli, Mycobacterium tuberculosis, and Vibrio vulnificus have revealed a conserved tertiary structure consisting of three domains: an N-terminal nucleotide-binding domain, a central catalytic domain, and a C-terminal domain that contributes to dimerization [7] [9]. The quaternary structure is essential for catalytic activity, as the dimer interface helps stabilize the active conformation of the enzyme.
The active site of DXR is located at the interface between domains and features several conserved residues that are critical for substrate binding and catalysis:
Metal binding site: Composed of three acidic residues (Asp149, Glu151, and Glu230 in E. coli DXR) that coordinate the divalent metal cation (Mg²⁺ or Mn²⁺), which in turn coordinates the phosphate group of the substrate [3]. This metal ion is essential for proper substrate positioning and catalytic efficiency [7].
NADPH binding motif: Characteristic Rossmann fold that accommodates the NADPH cofactor with specific interactions between the adenine ribose and pyrophosphate groups of NADPH and conserved residues in the nucleotide-binding domain [9].
Flexible loop region: A conformationally flexible loop (residues 205-215 in E. coli DXR) containing Trp211 that undergoes significant movement upon substrate or inhibitor binding [3]. This loop can adopt open or closed conformations to control access to the active site and participate in hydrophobic interactions with ligands [3] [4].
Substrate binding pocket: A predominantly polar cavity that accommodates the DXP substrate, with specific residues forming hydrogen bonds with the hydroxyl groups of the substrate [9]. Adjacent to this polar region is a hydrophobic pocket that can accommodate lipophilic groups of inhibitors [3] [4].
Table 2: Key Structural Elements and Functional Residues in DXR
| Structural Element | Key Residues/Features | Functional Role | References |
|---|---|---|---|
| Metal binding site | Asp149, Glu151, Glu230 (E. coli) | Coordinates Mg²⁺/Mn²⁺; substrate positioning | [3] [7] |
| Flexible loop | Residues 205-215 (E. coli) | Gating mechanism; conformational change | [3] [4] |
| Trp211 | Tryptophan indole ring | π-π stacking with inhibitors; hydrophobic interactions | [3] [4] |
| NADPH binding site | Rossmann fold | Cofactor binding and hydride transfer | [9] |
| Hydrophobic pocket | Trp211, Pro273, His208, His256 | Accommodates lipophilic inhibitor groups | [3] [4] |
Several distinct classes of DXR inhibitors have been identified and characterized through biochemical and structural studies:
Fosmidomycin and analogs: this compound is a natural phosphonic acid antibiotic that acts as a potent, slow-binding competitive inhibitor of DXR with respect to DXP [1] [9]. It mimics the substrate's phosphate group and forms coordination bonds with the active site metal ion [9]. Despite its potent enzyme inhibition (IC₅₀ values in nanomolar range), this compound suffers from poor pharmacokinetics due to high hydrophilicity and requires active transport via the glycerol-3-phosphate transporter (GlpT) for cellular uptake [3] [4].
Lipophilic phosphonate inhibitors: Developed to overcome this compound's limitations, these compounds retain the phosphonate moiety but incorporate hydrophobic groups such as pyridine, quinoline, or substituted phenyl rings [3] [4]. These inhibitors exhibit enhanced cellular permeability and can inhibit DXR in pathogens lacking the GlpT transporter [4]. The most potent compound in this class, 5-phenylpyridin-2-ylmethylphosphonic acid, displays a Kᵢ value of 420 nM against E. coli DXR [4].
Bisphosphonates: Compounds such as those with isoquinoline or pyridine side chains represent another class of DXR inhibitors, though they generally show weaker activity (IC₅₀ values in the micromolar range) [3] [4].
Natural product inhibitors: Recent studies have identified theaflavins from fermented tea as DXR inhibitors, with theaflavin-3,3'-digallate being the most potent (IC₅₀ = 14.9 μM) [10]. These compounds act as non-competitive inhibitors with respect to DXP and uncompetitive inhibitors with respect to NADPH [10].
The molecular mechanism of DXR inhibition has been elucidated through X-ray crystallography of enzyme-inhibitor complexes:
This compound binding mode: In the ternary complex with NADPH, this compound occupies the DXP binding site with its phosphonate group coordinating the active site metal ion and its hydroxamate group forming hydrogen bonds with active site residues [9]. Binding induces a closed conformation of the flexible loop, with Trp211 moving to cover the inhibitor and shield it from solvent [9].
Lipophilic inhibitor interactions: Crystal structures of DXR complexed with pyridine/quinoline-containing phosphonates reveal a novel binding mode where the Trp211 indole ring moves ~4.6 Å to open up a predominantly hydrophobic pocket (Pocket A) [3]. The electron-deficient heteroaromatic rings of these inhibitors engage in strong π-π stacking and charge-transfer interactions with the electron-rich indole of Trp211 [3] [4]. This conformational plasticity of the flexible loop enables DXR to accommodate diverse inhibitor structures.
Species-specific differences: Comparative studies reveal significant variations in inhibitor sensitivity between DXR orthologs. For instance, many inhibitors that are potent against E. coli DXR show considerably reduced activity against Mycobacterium tuberculosis DXR, despite high sequence conservation [4]. Structural analysis indicates that differences in the flexible loop region (residues 198-208 in MtDXR) and variations in how Trp203 (the equivalent of Trp211 in EcDXR) interacts with inhibitor hydrophobic groups contribute to these species-specific profiles [4].
Table 3: Representative DXR Inhibitors and Their Properties
| Inhibitor Class | Representative Compound | IC₅₀/Kᵢ Value | Mechanism | References |
|---|---|---|---|---|
| Phosphonate antibiotics | This compound | 0.27 μM (IC₅₀) | Competitive vs DXP; metal coordination | [10] [9] |
| Lipophilic phosphonates | 5-phenylpyridin-2-ylmethylphosphonic acid | 0.42 μM (Kᵢ) | Competitive; π-π stacking with Trp211 | [4] |
| Bisphosphonates | Isoquinoline bisphosphonate | 4 μM (IC₅₀) | Competitive; hydrophobic interactions | [3] [4] |
| Natural polyphenols | Theaflavin-3,3'-digallate | 14.9 μM (IC₅₀) | Non-competitive vs DXP; uncompetitive vs NADPH | [10] |
The following diagram illustrates the key inhibition mechanisms of DXR:
Figure 2: Major Classes of DXR Inhibitors and Their Primary Mechanisms of Action
The standard assay for DXR activity monitoring utilizes either spectrophotometric or chromatographic methods to track the consumption of NADPH or the formation of products:
Spectrophotometric assay: This method continuously monitors the decrease in absorbance at 340 nm corresponding to NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹). The reaction mixture typically contains 50 mM Tris-HCl buffer (pH 7.4), 1 mM MnCl₂ or MgCl₂, 0.2 mM NADPH, 1 mM DXP, and appropriately diluted enzyme solution [10] [8]. The reaction is initiated by adding DXP after pre-incubating other components for 2-5 minutes at 37°C.
HPLC-based assay: For more precise quantification or when testing inhibitors that might interfere with UV measurements, an HPLC method with pre-column derivatization can be employed [10]. After stopping the enzymatic reaction, the product MEP is dephosphorylated to ME by alkaline phosphatase, followed by derivatization with 2,4-dinitrophenylhydrazine (DNPH). The derivatized product is then separated by reverse-phase HPLC and detected at 340 nm [10].
Inhibition studies: For determining inhibitor potency (IC₅₀ values), compounds are tested at various concentrations under standard assay conditions. To distinguish specific from non-specific inhibition, assays can be repeated in the presence of detergent (0.01% Triton X-100) to disrupt potential inhibitor aggregates [10]. Inhibition constants (Kᵢ) are determined by measuring initial velocities at varying substrate and inhibitor concentrations and analyzing the data using appropriate enzyme kinetic models [4].
Protein crystallization: DXR structures are typically determined using recombinant protein expressed in E. coli and purified by affinity and size-exclusion chromatography [3] [7]. Crystallization conditions often include PEG-based precipitants and require the presence of NADPH and/or inhibitors to stabilize the enzyme [3] [9].
X-ray crystallography: High-resolution structures (typically 1.9-2.2 Å) of DXR-inhibitor complexes provide atomic-level details of binding interactions [3] [9]. Structural analysis focuses on conformational changes in the flexible loop, metal coordination geometry, and interactions between inhibitors and key residues like Trp211 [3] [4].
The strategic importance of DXR as a drug target stems from its essential role in pathogens and its absence in humans:
Antimalarial applications: this compound has demonstrated clinical efficacy against Plasmodium falciparum, the malaria parasite, with DXR validation as a target confirmed by gene knockout studies [1] [4]. Combination therapies with other antimalarials are being explored to enhance efficacy and reduce resistance development [4].
Antibacterial applications: DXR represents a promising target for novel antibiotics against drug-resistant bacteria, including Mycobacterium tuberculosis [1] [4]. The development of lipophilic inhibitors is particularly important for targeting Gram-positive bacteria and mycobacteria that lack the GlpT transporter required for this compound uptake [4].
Herbicide development: As plants utilize the MEP pathway for essential isoprenoid synthesis, DXR inhibitors such as this compound have potential as herbicides [1] [6]. The herbicidal activity is evidenced by the severe developmental defects observed in Arabidopsis DXR mutants, including albinism and growth arrest [6].
Current drug development efforts focus on optimizing pharmacokinetic properties while maintaining potent inhibition, with particular emphasis on enhancing cellular permeability through moderate lipophilicity and maintaining favorable safety profiles through selective inhibition of microbial DXR versus human enzymes.
1-Deoxy-D-xylulose 5-phosphate reductoisomerase represents a validated target for the development of novel anti-infective agents and herbicides. The detailed understanding of its catalytic mechanism, structural features, and inhibition strategies provides a solid foundation for rational drug design. Future directions in DXR research include:
The biosynthesis of fosmidomycin in Streptomyces lavendulae is a distinct process that diverges from related phosphonate natural products. The pathway produces dehydrothis compound, an unsaturated derivative that is a potent inhibitor of the DXP reductoisomerase (DXR) enzyme [1].
The table below summarizes the core stages and enzymes involved:
| Stage | Key Step / Enzyme | Function / Catalytic Activity |
|---|---|---|
| Initial C-P Bond Formation | Phosphoenolpyruvate phosphomutase (PepM) [2] | Catalyzes the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, forming the central C-P bond. |
| Two-to-Three Carbon Rearrangement | 2-Oxoglutarate-dependent dioxygenase (DfmD) [1] | Conducts a highly unusual rearrangement reaction, converting a two-carbon phosphonate precursor into the three-carbon dehydrothis compound skeleton. |
| Final Assembly | Other biosynthetic enzymes (e.g., DfmC) [1] | Responsible for subsequent modifications, including the addition of the formyl-hydroxyamine moiety (retro-hydroxamate) to form the active molecule. |
The biosynthetic gene cluster (BGC) for dehydrothis compound was identified through bioinformatics and confirmed via heterologous expression experiments [1]. This pathway is genetically distinct from that of the related compound FR-900098, suggesting convergent evolution for the production of these bioactive molecules [1].
The gene cluster for this compound/dehydrothis compound biosynthesis is located within the genome of Streptomyces lavendulae. Key genes include dfmD, which encodes the unique dioxygenase, and other genes like dfmC that are essential for the pathway [1].
The following diagram illustrates the logical flow and key methods for studying this biosynthetic pathway.
To elucidate this pathway, researchers employ a combination of genetic, biochemical, and analytical methods.
dfmD) into an expression vector. Express the recombinant protein in E. coli and purify it using affinity chromatography.The unique two-to-three carbon rearrangement catalyzed by DfmD represents a novel biochemical transformation in natural product biosynthesis [1]. From a drug development perspective, this compound's high polarity leads to poor membrane permeability, driving research into prodrug strategies and combination therapies (e.g., with clindamycin) to improve its pharmacokinetics and efficacy as an antimalarial agent [3] [4] [5].
Note that This compound is often confused with fosfomycin, a structurally distinct phosphonate antibiotic. Fosfomycin is produced by Streptomyces wedmorensis and other species, and its biosynthesis, involving a different four-step pathway, is a separate subject of study [2].
1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC, also known as DXR), is the second enzyme in the methylerythritol phosphate (MEP) pathway, a crucial metabolic route for isoprenoid precursor biosynthesis. This enzyme catalyzes the first committed step in the pathway, performing the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). The MEP pathway is absent in humans and other mammals, which instead utilize the mevalonate pathway for isoprenoid biosynthesis, making IspC an highly attractive target for the development of novel anti-infective agents with selective toxicity. Isoprenoids themselves are essential for cellular function in pathogens, serving as precursors to numerous vital molecules including sterols, carotenoids, dolichols, ubiquinones, and the side chains of electron carriers such as menaquinone in Mycobacterium tuberculosis. [1]
The MEP pathway (also referred to as the non-mevalonate pathway or DOXP pathway) has been detected in eubacteria, higher plants, algae, cyanobacteria, and the apicoplast of the malaria parasite Plasmodium falciparum. The pathway consists of seven enzymatic steps that convert pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The commitment of IspC to this pathway, combined with its absence in humans, has attracted considerable interest as a target for novel antibiotics, antimalarials, and herbicides. The crystal structure of IspC from various organisms has been determined, revealing a conserved homodimeric organization with each subunit containing an NADPH-binding domain and a catalytic domain separated by a large cleft that closes upon substrate or inhibitor binding. [2] [1]
The MEP pathway and this compound inhibition site at the IspC enzyme-catalyzed step converting DXP to MEP.
This compound (3-[N-formyl-N-hydroxyamino]propylphosphonic acid) is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae that functions as a potent and specific inhibitor of IspC. Structural studies have revealed that this compound acts as a transition state analog that closely resembles the substrate intermediate of the IspC-catalyzed reaction. Crystallographic analyses of Escherichia coli IspC in complex with manganese and this compound at 2.5 Å resolution demonstrate that the inhibitor binds directly in the active site crevice of the catalytic domain, engaging in extensive molecular interactions with both the enzyme and the essential divalent cation. [3] [4]
The binding mode of this compound to IspC involves three distinct regions of interaction that confer its high-affinity inhibition:
Hydroxamate-metal coordination: The (N-formyl-N-hydroxy)amino group of this compound provides two oxygen ligands to the active site manganese (or magnesium) ion, which is present in a distorted octahedral coordination. The cis arrangement of these oxygen atoms is essential for tight binding to the active site metal. [3] [2]
Phosphonate anchoring: The phosphonate group of this compound is anchored in a specific pocket by numerous hydrogen bonds with conserved active site residues including Ser222, Asn227, His257, and two water molecules in the E. coli enzyme (corresponding to Ser270, Asn311, and His293 in Plasmodium falciparum DXR). [3] [2]
Hydrophobic spacer: The three methylene groups of this compound serve as a spacer that connects the metal-binding hydroxamate group with the phosphonate anchor, positioning these functional groups at optimal distances for simultaneous binding. The carbon backbone of the inhibitor interacts with a hydrophobic patch in the active site. [3]
Structural comparisons of inhibitor-free and this compound-bound complexes of Plasmodium falciparum DXR (PfDXR) reveal that conformational changes occur upon inhibitor binding. The large cleft between the NADPH-binding and catalytic domains closes in an induced-fit mechanism to accommodate the bound inhibitor. Additionally, a flexible loop region (residues 291-299 in PfDXR) that is disordered in the inhibitor-free form becomes well-defined in the inhibitor-bound quaternary complex, further stabilizing the inhibitor binding. The complete quaternary complex includes the enzyme, NADPH, divalent cation, and this compound, representing the fully closed conformation of the enzyme. [2]
Table 1: Inhibition kinetics of this compound against IspC/DXR from various organisms
| Organism | IC₅₀ (nM) | Kᵢ (nM) | Experimental Conditions | Reference Source |
|---|---|---|---|---|
| Escherichia coli | Not reported | 38 | Crystallography complex | [5] |
| Mycobacterium tuberculosis | 310 | Not reported | Recombinant Rv2870c, pH 7.5-7.9 | [1] |
| Francisella tularensis | Not reported | 99 | Recombinant enzyme | [5] |
| Yersinia pestis | Not reported | Not reported | HTS assay, Km DXP = 252 μM | [6] |
| Plasmodium falciparum | Clinically effective | Not reported | Clinical trials for malaria | [7] [2] |
Table 2: Biological activity of this compound against pathogenic organisms
| Organism/Pathogen | Growth Inhibition | Therapeutic Context | Key Findings | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | Yes (in vitro and clinical) | Malaria treatment | Clinical phase II trials; 7-day treatment | [7] |
| Gram-negative bacteria | Generally sensitive | Antibacterial development | Originally developed for urinary tract infections | [1] |
| Mycobacterium tuberculosis | No (up to 200 μM) | Potential TB treatment | Resistance due to permeability, not enzyme insensitivity | [1] |
| Gram-positive bacteria | Variable | Antibacterial spectrum | Inefficient uptake in some species | [1] |
The selective toxicity of this compound stems from the absence of the MEP pathway in humans, as mammals exclusively utilize the mevalonate pathway for isoprenoid biosynthesis. This fundamental metabolic difference enables this compound to selectively target pathogens without affecting human host cells. Clinical trials conducted in Gabon and Thailand demonstrated that this compound is effective against Plasmodium falciparum malaria, with all subjects achieving parasite clearance by day 7 of treatment, although recrudescence was observed in some patients by day 28, indicating limitations in sustained efficacy when used as monotherapy. [7] [1]
The study of this compound inhibition typically begins with expression and purification of recombinant IspC. The following protocol has been applied to multiple orthologs including Yersinia pestis IspC (YpIspC), Mycobacterium tuberculosis IspC (MtbIspC), and others: [6] [1]
Expression System: E. coli BL21 Codon Plus (DE3)-RIL transformed with protein-encoding plasmid, grown in Luria-Bertani media at 37°C to OD600 ~1.2, induced with 0.5 mM IPTG, and incubated for 18 hours at 37°C.
Purification Method: Cell pellets are lysed using lysozyme and DNase, followed by immobilized metal affinity chromatography (TALON Co²⁺ resin) with elution using imidazole gradient (25-200 mM). Buffer exchange is performed using ultrafiltration with 0.1 M Tris pH 7.8, 1 mM NaCl, 5 mM DTT.
Enzyme Assay: IspC activity is assayed by spectrophotometrically monitoring the enzyme-catalyzed oxidation of NADPH at 340 nm. Standard assay conditions include 100 mM Tris pH 7.8, 25 mM MgCl₂, 150 μM NADPH, and enzyme, with reaction initiation by DXP addition at the Km concentration. [6]
Recent efforts to identify novel IspC inhibitors beyond the this compound scaffold have employed high-throughput screening (HTS) campaigns. The workflow typically involves a multi-stage approach to eliminate false positives and identify genuine inhibitors: [6] [8]
Primary Screen: 96-well plate based assays screening compound libraries (e.g., LOPAC1280) at 100 μM final concentration in 50 μL total volume. Compounds are pre-incubated with enzyme for 10 minutes before reaction initiation with DXP.
Secondary Screen: Cuvette-based assays with continuous monitoring of NADPH consumption, including counter-screening against related enzymes (e.g., IspD) to assess specificity.
Tertiary Screen: Coupled assay systems (e.g., YpIspC-FtIspD) to identify compounds that specifically inhibit IspC without affecting downstream enzymes, using malachite green detection for phosphate release.
High-throughput screening workflow for identifying IspC inhibitors with multiple verification stages.
A significant challenge in HTS for IspC inhibitors is the prevalence of compound aggregation as a false positive mechanism. Most initial hit compounds from library screens function through non-specific aggregation rather than targeted inhibition. Effective screening must therefore include detergent sensitivity tests and enzyme concentration dependence studies to eliminate these false positives. Additional counter-screens against unrelated enzymes help identify promiscuous inhibitors that act through non-specific mechanisms rather than true IspC inhibition. [6] [8]
The anti-malarial activity of this compound has been demonstrated in both in vitro studies and clinical trials. This compound exerts its full antimalarial potency when parasites are exposed for a full replication cycle, leading to developmental arrest in the late schizont stage. Clinical trials in Gabon and Thailand evaluated this compound (1,200 mg orally every 8 hours for 7 days) for acute uncomplicated Plasmodium falciparum malaria, showing: [7]
To address the limitations of this compound monotherapy, combination regimens have been explored, most notably with clindamycin. The this compound-clindamycin combination has shown improved efficacy in pediatric patients with Plasmodium falciparum malaria, potentially through complementary mechanisms of action that delay the emergence of resistance and improve treatment outcomes. [5] [2]
While this compound was originally investigated as an antibacterial agent for urinary tract infections, its spectrum of activity is primarily against gram-negative bacteria, with limited efficacy against gram-positive organisms. This differential activity appears to be related to permeability differences rather than intrinsic enzyme sensitivity, as recombinant IspC from resistant organisms like Mycobacterium tuberculosis remains sensitive to this compound inhibition. [1]
Several resistance mechanisms to this compound have been identified:
Target mutations: Mutations in the dxr gene (encoding IspC) can confer resistance, as demonstrated in E. coli where specific amino acid changes reduce this compound binding while maintaining enzymatic activity. [5]
Gene amplification: Increased copy number of the target enzyme gene has been correlated with in vitro this compound resistance in Plasmodium falciparum. [5]
Reduced uptake: Impermeability to this compound represents a major resistance mechanism in mycobacteria and other gram-positive organisms, despite their essential dependence on the MEP pathway for isoprenoid biosynthesis. [1]
Current research focuses on developing next-generation IspC inhibitors that address the limitations of this compound, particularly its pharmacokinetic properties and susceptibility to resistance mechanisms. Two primary strategies are being pursued: [6] [8]
This compound analogs: Structural modifications of the this compound scaffold to improve bioavailability, potency, and spectrum of activity while maintaining the core binding pharmacophore.
Scaffold diversification: High-throughput screening to identify chemically distinct inhibitors that bind to novel epitopes on IspC, potentially overcoming existing resistance mechanisms.
Recent studies have also revealed intriguing physiological interactions between this compound and other antibiotic classes. In Bacillus subtilis, subinhibitory concentrations of this compound can paradoxically protect bacteria from cell lysis induced by cell wall-active antibiotics like fosfomycin, potentially through reduction of menaquinone synthesis and consequent decrease in respiratory chain-associated oxidative damage. This unexpected effect illustrates the complex interplay between metabolic pathways and antibiotic efficacy, highlighting the importance of understanding bacterial physiology in inhibitor deployment. [9]
Fosmidomycin and its acetyl analogue FR900098 represent a unique class of phosphonic acid natural products with significant therapeutic potential as antimalarial agents. These compounds function as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in the malaria-causing parasite Plasmodium falciparum and most bacteria, but is absent in humans, making it an attractive target for antimicrobial and antiparasitic drug development with expected low host toxicity [1] [2]. The resurgence of interest in these compounds stems from increasing resistance to existing antimalarial regimens and the urgent need for chemotherapeutic agents with novel mechanisms of action.
This whitepaper provides a comprehensive technical overview of this compound and FR900098, covering their mechanism of action, biosynthesis, structure-activity relationships, and current status in drug development. We include synthesized experimental data, structural analysis, and strategic considerations for researchers engaged in antimalarial drug discovery. The clinical development of these compounds, particularly this compound, has progressed to human trials, with current efforts focusing on combination therapies to improve efficacy and overcome recrudescence rates observed in monotherapy trials [1] [2].
This compound [3-(N-formyl-N-hydroxyamino)propylphosphonic acid] and FR900098 [3-(N-acetyl-N-hydroxyamino)propylphosphonic acid] are structurally characterized by three key regions: (1) a phosphonic acid moiety, (2) a three-carbon alkyl chain linker, and (3) a retro-hydroxamate (N-formyl or N-acetyl) functionality [1]. The phosphonic acid group, with its high polarity and structural similarity to phosphate esters, facilitates target binding but limits cellular penetration and oral bioavailability.
Table 1: Comparative Properties of this compound and FR900098
| Property | This compound | FR900098 |
|---|---|---|
| IUPAC Name | 3-[[(2E)-N-hydroxyformimidoyl]amino]propylphosphonic acid | 3-(N-acetyl-N-hydroxyamino)propylphosphonic acid |
| Molecular Formula | C₄H₁₀NO₆P | C₅H₁₂NO₆P |
| Key Structural Feature | N-formyl retro-hydroxamate | N-acetyl retro-hydroxamate |
| DXR Inhibition (IC₅₀) | ~20 nM (PfDXR) | ~18 nM (PfDXR) [2] |
| In Vitro Antiplasmodial Activity | Potent | More potent than this compound [1] |
| Oral Bioavailability | Low (~30%) due to high hydrophilicity [3] | Potentially improved with prodrug approaches |
| Plasma Half-life | ~2.5 hours [3] | Similar/slightly improved |
This compound and FR900098 exert their antibacterial and antimalarial effects through potent inhibition of DXR, the second enzyme in the MEP pathway. This pathway is responsible for the biosynthesis of essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2]. DXR catalyzes the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).
Structural studies of Plasmodium falciparum DXR (PfDXR) in complex with this compound reveal that the inhibitor binds tightly in the active site crevice of the catalytic domain in a closed conformation [2]. The binding interaction involves three distinct regions:
This binding mode effectively blocks substrate access, preventing the conversion of DXP to MEP and thereby halting the synthesis of essential isoprenoids required for parasite survival.
The biosynthesis of FR900098 in Streptomyces rubellomurinus proceeds through a fascinating pathway that diverges significantly from that of this compound/dehydrothis compound in Streptomyces lavendulae, suggesting convergent evolution of these bioactive molecules [4] [5].
Table 2: Key Enzymes in FR900098 Biosynthesis
| Gene | Protein Function | Role in FR900098 Biosynthesis |
|---|---|---|
| frbD | PEP mutase | Catalyzes the committed step: rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate |
| frbC | Phosphonomethylmalate synthase | Condenses acetyl-CoA with phosphonopyruvate to form 2-phosphonomethylmalate (analogous to citrate synthase) |
| frbA, frbB, frbE | TCA cycle enzyme homologs | Catalyze subsequent reactions analogous to the TCA cycle, transforming 2-phosphonomethylmalate to 2-oxo-4-phosphonobutyrate (a phosphonate analog of α-ketoglutarate) |
| frbH | PLP-dependent enzyme homolog | Proposed to catalyze amination and decarboxylation to form the final product |
The FR900098 pathway is notable for its parallels to portions of the tricarboxylic acid (TCA) cycle, using phosphonopyruvate (an oxaloacetate analog) as a starting point [4]. This pathway differs fundamentally from the biosynthetic route to dehydrothis compound (the precursor to this compound), which involves a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase (DfmD) to convert a two-carbon phosphonate precursor into the unsaturated three-carbon product [5].
The following diagram illustrates the biosynthetic pathway of FR900098 in Streptomyces rubellomurinus:
FR900098 Biosynthetic Pathway: This pathway illustrates the conversion of phosphoenolpyruvate (PEP) to FR900098 via phosphonopyruvate and TCA cycle-like reactions. Key enzymes include FrbD (PEP mutase) and FrbC (phosphonomethylmalate synthase).
Chemical synthesis provides a crucial alternative to biological production for structure-activity relationship studies and scale-up. Recent synthetic approaches have focused on improving efficiency, scalability, and yield.
Efficient Synthetic Route (2013): An efficient synthesis of FR900098 and this compound was achieved through protection-alkylation-deprotection strategies using either N-alkylation or P-alkylation as key steps [6]. The N-alkylation route achieved FR900098 in 83% overall yield on a 15 mmol scale, while this compound was obtained in 68% yield. These methods used mild conditions and avoided toxic reagents, making them suitable for larger-scale production.
Optimized Unified Synthesis (2023): A more recent, facile route utilized readily available raw materials and optimized key steps, particularly the Michaelis-Becker reaction and acylation [7]. This unified approach yielded the monosodium salts of this compound and FR900098 in 60% and 66% yields, respectively, over six steps, demonstrating potential for scalable and cost-effective synthesis.
Key Synthetic Considerations:
Extensive structure-activity relationship (SAR) studies have defined three key regions of this compound and FR900098 that can be modified to optimize drug properties: (1) the phosphonic acid moiety, (2) the carbon chain linker, and (3) the retro-hydroxamate group [1].
Table 3: Structure-Activity Relationships of this compound/FR900098 Analogues
| Modified Region | Structural Variation | Biological Activity | Notes |
|---|---|---|---|
| Phosphonate Group | β-oxa isostere (O-for-CH₂ swap) | β-oxa-FR900098 equally active as parent [8] | Maintains activity while altering electronic/pharmacokinetic properties |
| Carbon Linker | α-phenyl substitution | High activity (IC₅₀ ~47 μM for most active derivative) [9] [3] | Increased lipophilicity; conformational restraint |
| Carbon Linker | β- or γ-substitution | Mostly inactive [3] | Steric hindrance disrupts binding |
| Carbon Linker | Chain extension | Reduced activity | Optimal spacer length is 3 atoms |
| Retro-hydroxamate | Reverse hydroxamate (e.g., 4-[hydroxyl(methyl)amino]-4-oxobutyl phosphonic acid) | Superior to this compound against Pf3D7 when combined with β-oxa [8] | Accesses novel sub-pocket in DXR catalytic domain [1] |
| Retro-hydroxamate | N-acetyl (FR900098) vs N-formyl (this compound) | FR900098 more potent than this compound [1] | Enhanced binding affinity |
| Retro-hydroxamate | Bi-substrate inhibitors extending into NADPH pocket | Improved DXR inhibition [1] | Exploits additional binding interactions |
Several analogue classes have shown particular promise in optimizing the antimalarial activity of the parent compounds:
β-Oxa Isosteres: Replacement of the β-methylene group with an oxygen atom in FR900098 resulted in analogues with equivalent activity to the parent compound. When applied to reverse hydroxamate analogues, this modification yielded derivatives with superior activity against Plasmodium falciparum 3D7 strain compared to this compound [8].
Prodrug Esters: Masking the polar phosphonic acid group as bis(pivaloyloxymethyl) esters significantly enhances lipophilicity and oral bioavailability. One such bis(POM) ester of a phosphonate derivative with a reverse hydroxamate moiety and β-oxa modification proved twice as active in inhibiting cultured parasites as a similar prodrug of FR900098 [8].
Conformationally Restrained Analogues: While α-aryl-substituted analogues showed high activity, conformationally restrained aromatic analogues (e.g., rigid scaffolds) displayed only moderate antimalarial activity (IC₅₀ 47 μM for the most active derivative) [9], suggesting that some flexibility in the linker region may be important for optimal binding.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound analogues against Plasmodium falciparum.
Protocol:
Objective: To measure direct inhibition of recombinant PfDXR by this compound analogues.
Protocol:
Objective: To evaluate the conversion of prodrug esters (e.g., pivaloyloxymethyl esters) to active phosphonic acids.
Protocol:
This compound has progressed to clinical trials for malaria, both as monotherapy and in combination with other agents. While initial trials showed promising results with cure rates approaching 90% in some studies, subsequent trials failed to consistently meet WHO efficacy standards, potentially due to inadequate dosing or pharmacokinetic limitations [1]. Deutsche Malaria GmbH is currently developing a triple therapy (Fos-Clin-Art) combining this compound with clindamycin and artesunate for both treatment and prophylaxis [1].
FR900098 has demonstrated greater potency than this compound in preclinical studies but has not yet entered clinical trials, primarily due to formulation and bioavailability challenges [1]. Research continues to focus on prodrug approaches to enhance the oral bioavailability and plasma half-life of both compounds.
Future research directions should prioritize:
The following diagram illustrates the mechanism of action at the enzyme level and the primary strategies for compound optimization:
DXR Inhibition and Optimization Strategies: this compound/FR900098 inhibit PfDXR, blocking the MEP pathway. Key optimization strategies include prodrug design, linker modification, and hydroxamate optimization.
This compound is a phosphonic acid antibiotic that specifically inhibits the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis, a pathway essential in most prokaryotes and some lower eukaryotes but absent in humans, making it an attractive antimicrobial target. [1] Discovered in 1978 from Streptomyces lavendulae, this compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the MEP pathway. [1] For this compound to reach its intracellular target, it must successfully traverse the complex cell envelope structures of bacteria, which represent the primary barrier to its antimicrobial activity. The transport mechanisms vary significantly between Gram-negative and Gram-positive bacteria and are influenced by the specific porins and transporter systems present in each species.
The polar nature of this compound, attributable to its phosphonate and hydroxamate functional groups, presents a significant challenge for passive diffusion across bacterial membranes. [1] This physicochemical property necessitates specialized transport systems for effective intracellular accumulation. Research over the past four decades has revealed that bacteria employ specific uptake mechanisms for this compound, primarily involving dedicated transporter systems that recognize the antibiotic's unique molecular structure. Understanding these transport mechanisms is crucial for predicting spectrum of activity, potential resistance development, and for designing novel analogs with improved pharmacokinetic properties.
Bacteria utilize specific transporter systems to facilitate this compound uptake across their cell envelopes:
Glycerol-3-Phosphate Transporter (GlpT): In Escherichia coli and Francisella novicida, the GlpT system serves as the primary conduit for this compound uptake. [2] This transporter belongs to the Major Facilitator Superfamily (MFS) and functions as an antiporter, typically exchanging glycerol-3-phosphate for inorganic phosphate. The transporter consists of 12 membrane-spanning α-helical segments with cytoplasmic loop regions that facilitate substrate recognition and translocation. [2]
Phosphate-Specific Porins: In Pseudomonas aeruginosa, this compound transport occurs primarily through the phosphate-specific porins OprO and OprP. [3] These substrate-specific outer membrane channels are particularly important in this organism which lacks general diffusion porins. Studies have demonstrated that this compound binds to the phosphate-specific binding site inside these porins, though with lower affinity compared to phosphate or diphosphate molecules. [3]
Hexose-Phosphate Transporter (UhpT): While more commonly associated with fosfomycin transport, some evidence suggests UhpT may contribute to this compound uptake in certain bacterial species, particularly when induced by glucose-6-phosphate. [4]
The following diagram illustrates the primary this compound transport mechanisms in Gram-negative bacteria:
Figure 1: this compound transport mechanisms in Gram-negative bacteria showing primary pathways through phosphate-specific porins and inner membrane transporters GlpT and UhpT.
Table 1: Bacterial Transport Systems for this compound
| Bacterial Species | Primary Transporter | Transport Mechanism | Induction/Cofactors | Reference |
|---|---|---|---|---|
| Escherichia coli | GlpT | Active transport (antiporter) | Glycerol-3-phosphate induced | [2] |
| Pseudomonas aeruginosa | OprO, OprP | Porin-mediated diffusion | Phosphate limitation induced | [3] |
| Francisella novicida | GlpT | Active transport | Constitutive expression | [2] |
| Stenotrophomonas maltophilia | PTS (putative) | Phosphotransferase system | Fructose-1-phosphate inactivated | [5] |
| Plasmodium falciparum | New Permeability Pathway | Induced channel | Parasite-induced | [1] |
Bacterial resistance to this compound frequently results from mutations that compromise transport functionality:
GlpT Mutations: In Francisella novicida, spontaneous this compound resistance occurs at a frequency of approximately 6.3 × 10⁻⁸ and is characterized by various deletions in the glpT coding region. [2] These mutations abolish the transporter's ability to import this compound while typically maintaining its physiological function in glycerol-3-phosphate uptake. Transposon insertion mutants at the glpT locus similarly demonstrate this compound resistance, confirming the transporter's essential role in antibiotic uptake. [2]
Intrinsic Resistance: Certain bacterial species, including Mycobacterium tuberculosis and Brucella abortus, are intrinsically resistant to this compound despite possessing a susceptible DXR target enzyme. [1] [2] This resistance stems from the absence of functional this compound transporters in these organisms, preventing intracellular accumulation of the antibiotic. When E. coli glpT is heterologously expressed in B. abortus, the transformed bacteria become susceptible to this compound, confirming that transport deficiency rather than target insensitivity underlies the intrinsic resistance. [2]
Differential Membrane Permeability: In apicomplexan parasites, differential membrane permeability explains susceptibility variations. While Plasmodium falciparum is susceptible to this compound, Toxoplasma gondii is resistant despite having a sensitive DXR enzyme (Kᵢ = 90 nM). [1] This resistance results from an inability to transport this compound across multiple membrane barriers, including the parasitophorous vacuole membrane, parasite cell membrane, and apicoplast membranes. Engineering T. gondii to express GlpT renders it susceptible to this compound, confirming the critical role of transport in determining antibiotic efficacy. [1]
Minimum Inhibitory Concentration (MIC) Determination with Transport Induction
Chloride Conductance Inhibition Assays for Porin Binding Studies
Transposon Mutagenesis and Mutant Screening
Directed Mutagenesis of Transport Components
Table 2: Experimental Approaches for Studying this compound Resistance
| Method | Key Applications | Critical Parameters | Interpretation |
|---|---|---|---|
| Disk Inhibition Assays | Detection of spontaneous resistance | This compound concentration: 100-500 μg/disk; Include FR900098 and prodrug controls | Breakthrough colonies suggest transport deficiencies [2] |
| Whole-Cell Uptake Studies | Quantify intracellular antibiotic accumulation | Use ¹⁴C-labeled this compound; Measure time-dependent accumulation | Transport-deficient mutants show >80% reduced uptake [2] |
| Gene Expression Analysis | Transporter regulation under different conditions | qRT-PCR for glpT, oprO, oprP; Inducer concentration optimization | Phosphate limitation increases porin expression >10-fold [3] |
| Homology Modeling | Predict transporter binding sites | Phyre2 or SWISS-MODEL for structure prediction; Docking with this compound | Identifies critical residues for this compound recognition [6] |
Recent research has revealed unexpected paradoxical effects of this compound, where intermediate concentrations can actually protect bacteria from other antibiotics:
Antagonism of Cell Wall Perturbations: In Bacillus subtilis, intermediate this compound concentrations confer resistance to lysis when peptidoglycan synthesis is perturbed by other antibiotics. [7] [8] [9] This protective effect occurs because this compound not only blocks peptidoglycan synthesis but also impairs menaquinone synthesis, which protects cells from respiratory chain-associated oxidative damage and lysis. [7]
Metabolic Modulation: The protection stems from reduced synthesis of menaquinone, an essential component of the respiratory chain, leading to decreased generation of reactive oxygen species (ROS). [7] [8] This metabolic rewiring specifically prevents the lytic effects of cell wall-active antibiotics while leaving morphological abnormalities unaffected.
In Chlamydia trachomatis, this compound exposure induces a persistent state rather than causing bacterial death:
Developmental Arrest: this compound inhibits isoprenoid synthesis, leading to a shortage of bactoprenol, a critical isoprenoid required for peptidoglycan precursor assembly. [6] [10] This prevents cell division but maintains viability, resulting in enlarged aberrant bodies that can resume normal development when this compound is removed.
Reversible Metabolic Dormancy: The persistence state is characterized by viable but non-dividing bacteria with reduced production of infectious elementary bodies. [6] This phenomenon represents a novel mechanism of antibiotic persistence rather than conventional resistance.
The transport of this compound across bacterial membranes represents a critical determinant of its antimicrobial activity and spectrum. The dedicated transporter systems, particularly GlpT in many Gram-negative bacteria and phosphate-specific porins in Pseudomonas aeruginosa, provide both opportunities and challenges for antibiotic development. The high frequency of spontaneous resistance through transporter mutations underscores the vulnerability of this antibiotic when used as monotherapy.
Future research directions should focus on several key areas:
This compound targets the methylerythritol phosphate (MEP) pathway, an essential pathway for isoprenoid biosynthesis in several major pathogens, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis) [1] [2]. Crucially, this pathway is absent in humans, making it an attractive target for anti-infective drugs with low expected host toxicity [2] [3].
Its molecular target is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC) [1] [2]. This compound acts as a DXR inhibitor, and structural studies have revealed that for effective binding, the hydroxamate group of this compound must adopt a cis conformation of its oxygen atoms to allow for tight coordination with the metal ion (Mg²⁺ or Mn²⁺) in the enzyme's active site [3].
The established DXR inhibitor pharmacophore consists of three key components [2]:
This three-part structure forms the basis for all SAR studies and derivative design.
Extensive research over more than 40 years has investigated modifications to each part of the this compound structure. The table below summarizes the key findings and the impact of these modifications on biological activity.
| Structural Region | Key Modifications | Impact on Activity & Properties |
|---|
| Metal-Binding Group (MBG) | Replacement of hydroxamate with other chelators (e.g., N-formyl, N-acetyl, retro-hydroxamates, hydrazides, picolinamides) [2]. | • The hydroxamate is optimal for metal chelation. • FR900098 (N-acetyl analog) shows similar or slightly improved potency in some studies [2] [3]. • Significant alterations (e.g., to carboxylate) abolish inhibitory activity [2]. | | Linker Region | Varying the length and steric bulk of the carbon chain connecting the MBG and phosphonate [2]. | • A three-carbon linker (as in native this compound) is generally optimal. • Shortening or over-extending the linker significantly reduces activity. • Introducing steric bulk (e.g., methyl groups, double bonds) can enhance potency by improving fit to a secondary binding site, as in the advanced analog RCB-185 [1]. | | Phosphonate Moisty | Esterification (e.g., as pivaloyloxymethyl esters) or conversion to phosphonamidate prodrugs to mask the negative charges [2] [4]. | • The phosphonate is essential for target binding. • Masking it as a prodrug dramatically improves cellular potency, especially against M. tuberculosis, by enhancing permeability through lipid-rich cell walls [1] [4]. |
To guide your own research, here are the core methodologies used in the cited studies to evaluate novel this compound analogs.
A major focus of recent research is overcoming this compound's poor pharmacokinetics, primarily its high polarity and inability to penetrate certain bacterial cell walls like that of M. tuberculosis [1] [2] [4]. Prodrug strategies have proven highly effective.
The following diagram illustrates the strategic workflow for optimizing this compound analogs, which integrates SAR analysis with prodrug development.
Two prominent prodrug approaches have shown success:
The most advanced analog, RCB-185, incorporates both a lipophilic phosphonate ester and strategic modifications to the linker (an added methyl group and double bond). It has shown drastically improved efficacy in mouse models of both TB and malaria compared to the original this compound [1].
SAR studies have transformed this compound from a clinical failure into a promising lead compound. The key to success lies in a multi-faceted approach:
Future work will continue to refine these analogs, particularly focusing on improving oral bioavailability and in vivo stability to advance the most promising candidates toward clinical trials. The ongoing research, exemplified by compounds like RCB-185, underscores the potential of rational, SAR-driven drug design in combating drug-resistant infections.
This method provides a robust tool for supporting the preclinical and clinical development of fosmidomycin, a promising antimalarial candidate, by enabling accurate pharmacokinetic analysis [1] [2].
| Validation Parameter | Result / Condition |
|---|---|
| Analytical Range | 0.25 to 15 mg/L |
| LLOQ (Lower Limit of Quantification) | 0.25 mg/L |
| Chromatography | Reversed-phase (C18 column) |
| Mobile Phase | 10 mM Ammonium Formate with 0.1% Formic Acid |
| Run Time | 5 minutes |
| Sample Preparation | Protein Precipitation with 10% Trichloroacetic Acid (TCA) |
| Accuracy & Precision | Within ±15% of nominal concentration (±20% at LLOQ) |
Here is the step-by-step methodology as described in the recent publication.
The sample preparation uses a simple protein precipitation procedure, which can be visualized in the following workflow.
The developed method was thoroughly validated. The key data are consolidated in the table below for easy reference.
| Parameter | Specifics | Result |
|---|---|---|
| Selectivity | No interference from blank plasma at RT of analyte/IS | Conforms to guideline [2] |
| Linearity | Range: 0.25 - 15 mg/L; 1/x² weighting | r² > 0.999 [2] |
| Accuracy & Precision | Intra- & inter-day (LLOQ, LQC, MQC, HQC) | Within ±15% (±20% for LLOQ) [2] |
| Carry-over | Injected solvent after highest calibrator | Signal < 20% of LLOQ [2] |
| Matrix Effect | Assessed with plasma from 6 individuals | CV < 15% [2] |
| Stability | Freeze-thaw, short-term, long-term | Established as stable [1] |
This validated method has been successfully applied to real-world studies:
This compound is a natural phosphonate antibiotic that specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in numerous pathogenic bacteria and apicomplexan parasites, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis), but is absent in humans, making DXR an attractive target for anti-infective drug development with potentially low host toxicity. [1] [2]
The structural characterization of this compound in complex with DXR has provided crucial insights into its mechanism of action and facilitated structure-based drug design. This compound acts as a transition state analog, mimicking the substrate-enzyme intermediate in the DXR-catalyzed reaction. Structural analyses have revealed that this compound's binding induces conformational changes in DXR, particularly in a flexible loop region, that are critical for its inhibitory function. These structural insights have guided the development of this compound analogs with improved efficacy and drug-like properties. [1] [3]
Structural studies of DXR in complex with this compound and its analogs have revealed several critical aspects of the inhibition mechanism:
Metal-dependent binding: this compound chelates the essential divalent metal ion (Mg²⁺ or Mn²⁺) in the DXR active site through its phosphonate and hydroxamate groups. [1] [3]
Flexible loop conformational changes: The binding of this compound induces closure of a flexible loop (residues 291-299 in PfDXR), positioning Trp296 for van der Waals contacts with the inhibitor's alkyl moiety. [3]
Subpocket utilization: Recent structures of reverse this compound analogs with N-phenylalkyl substituents reveal these compounds access a previously unidentified subpocket within the DXR active site, contributing to their nanomolar inhibitory activities. [3]
Species-specific variations: Structural comparisons reveal significant differences in flexible loop regions between DXR orthologs, explaining the variable potency of inhibitors across different pathogens. [4]
Table 1: Crystallographic Statistics for DXR-Inhibitor Complexes
| PDB Code | Organism | Inhibitor | Resolution (Å) | Space Group | Reference |
|---|---|---|---|---|---|
| 7A9H | M. tuberculosis | Truncated DXPS (apo) | 1.85 | P2₁2₁2₁ | [5] |
| Multiple structures | P. falciparum | Reverse hydroxamate analogs | 1.33-1.84 | P2₁ | [3] |
| - | E. coli | Lipophilic phosphonates | 1.9-2.3 | P2₁2₁2₁ | [4] |
Table 2: Inhibitory Activities of this compound Analogs Against DXR
| Inhibitor | DXR Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | P. falciparum | 90 | 810 (cell assay) | [1] [3] |
| FR900098 | P. falciparum | 48 | - | [1] |
| MAMK89 | P. falciparum | - | 430 (cell assay) | [3] |
| Compound 9 | E. coli | 420 | - | [4] |
| RCB-185 | M. tuberculosis | - | Highly effective (cell culture/mouse) | [6] |
Protocol: Loop Truncation for Enhanced Crystallization
Identification of flexible loops: Analyze multiple sequence alignment to identify non-conserved loops (e.g., residues 190-234 in MtDXPS) that may impede crystallization. [5]
Loop truncation design: Replace the target loop with a short glycine linker (e.g., 7 glycines) to maintain chain flexibility while reducing conformational heterogeneity. [5]
Gene synthesis and cloning: Obtain synthetic gene encoding truncated protein and clone into appropriate expression vector (e.g., pET series for E. coli expression). [5]
Protein expression and purification:
Biophysical characterization:
Protocol: Crystallization of DXR-Inhibitor Complexes
Protein preparation:
Crystallization screening:
Crystal optimization:
Data collection and processing:
Model building and refinement:
Protocol: Analyzing Inhibitor Binding Modes
Structure analysis:
Binding free energy estimation: Use computational methods (e.g., MM-GBSA) based on crystal structures to correlate structural features with inhibitory potency. [3]
Structural comparison: Align structures with different inhibitors to identify conserved and unique interaction patterns. [4]
Improving crystal quality: The loop truncation strategy successfully applied to MtDXPS increased protein stability (ΔTₘ = +7.3°C) and enabled crystallization where wild-type protein failed. This approach can be transferred to other DXPS homologs. [5]
Overcoming species-specific potency issues: Lipophilic inhibitors that show nanomolar activity against EcDXR often have significantly reduced potency against MtDXR due to differences in flexible loop interactions. Focus design on compounds that can adapt to these variations. [4]
Resolving flexible loop conformations: Soak inhibitors into crystals for short durations (30-60 seconds) to capture open conformations, while co-crystallization typically yields closed conformations. This helps understand the full spectrum of binding modes. [3]
Metal cofactor selection: Mn²⁺ often provides better diffraction quality crystals than Mg²⁺ due to its higher electron density and may facilitate phasing. [3]
Ligand density interpretation: For newly designed inhibitors, calculate omit maps (pF₀-Fc and pF₀-Fc) to avoid model bias in interpreting electron density for novel moieties. [3]
Crystal handling: DXR crystals are often sensitive to cryoprotection conditions. Test multiple cryoprotectants systematically to optimize freezing conditions. [5]
Diagram 1: The MEP pathway for isoprenoid biosynthesis, showing DXR as the target of this compound. The pathway converts pyruvate and glyceraldehyde-3-phosphate (G3P) into the essential isoprenoid precursors IPP and DMAPP via seven enzymatic steps. DXR catalyzes the second committed step, which is specifically inhibited by this compound.
Diagram 2: Comprehensive workflow for determining DXR-inhibitor complex structures. The process begins with protein identification and may include loop truncation strategies to improve crystallization success. Critical optimization steps are required for crystallization and structure solution before detailed analysis of inhibitor binding modes can be performed.
The structural analysis of this compound in complex with DXR has provided a solid foundation for structure-based drug design targeting the MEP pathway. The protocols outlined here for protein engineering, crystallization, and structure determination have enabled researchers to overcome initial challenges in studying these complexes. Recent advances have revealed novel binding modes and subpockets that can be exploited for developing next-generation inhibitors with improved potency and drug-like properties. These structural insights continue to guide the optimization of this compound analogs as promising anti-infective agents against drug-resistant malaria and tuberculosis.
The fosmidomycin-clindamycin (FC) combination represents a novel chemotherapeutic approach for treating acute uncomplicated Plasmodium falciparum malaria. This combination is particularly significant as it offers a mode of action distinct from artemisinin-based therapies, providing a potential alternative in the event of artemisinin resistance [1]. This compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis located in the apicoplast of malaria parasites [2] [3]. Since humans utilize a completely different mevalonate pathway for isoprenoid synthesis, this compound selectively targets the parasite with a high therapeutic index [3]. However, this compound monotherapy results in unacceptably high recrudescence rates, necessitating combination with a partner drug [2] [3]. Clindamycin emerged as the ideal partner following the demonstration of in vitro and in vivo synergistic activity, leading to improved cure rates and faster parasite clearance [2] [4] [5].
The FC combination exerts its effect by sequentially targeting the apicoplast, a plastid-like organelle essential for parasite survival. The following diagram illustrates the synergistic mechanism of action.
The synergistic interaction between this compound and clindamycin has been demonstrated both in vitro and in vivo. In vitro isobologram analyses against P. falciparum strains showed a concave curve, confirming synergy with a sum Fractional Inhibitory Concentration (FIC) of less than 0.5 [2] [5]. This synergistic effect was subsequently validated in the Plasmodium vinckei mouse model, establishing the preclinical foundation for the combination therapy [2].
Clinical trials of the FC combination have demonstrated high efficacy in treating uncomplicated P. falciparum malaria across different patient populations. The table below summarizes key efficacy outcomes from representative clinical studies.
Table 1: Clinical Efficacy of this compound-Clindamycin Combination Therapy
| Study Population & Regimen | Day 28 Cure Rate (PCR-corrected) | Parasite Clearance Time (hours) | Fever Clearance Time (hours) | Reference |
|---|---|---|---|---|
| Gabonese Children (3-14 yrs): FC 30/10 mg/kg q12h for 3 days | 94% (46/49) | 38 (26-34) | 33 (26-41) | [6] |
| Thai Adults: FC 900/600 mg q12h for 7 days | 100% (18/18) | Not Specified | Not Specified | [3] |
| African Children (7-14 yrs): FC 30/5 mg/kg q12h for 5 days | 100% (12/12) | 18 (median) | Not Specified | [4] |
| Thai Adults: FC 900/300 mg q6h for 3 days | 91.3% (21/23) | Not Specified | Not Specified | [7] |
| Thai Adults: FC 1800/600 mg q12h for 3 days | 89.7% (~52/58) | Not Specified | Not Specified | [7] |
Recent pharmacodynamic studies highlight the critical importance of dosing schedule. Research in a Plasmodium berghei murine model demonstrated that the same total daily dose of FC is significantly more efficacious when administered in smaller, more frequent doses to maintain constant drug pressure [8] [9] [10]. The "time above the minimum inhibitory concentration" is a crucial determinant for a cure, as these antibiotics act slowly by disrupting the apicoplast, leading to a "delayed death" phenotype in subsequent parasite cycles [8] [9]. Achieving a cure in the murine model required a 4.5-day treatment course with frequent dosing, suggesting that clinical regimens shorter than this may be suboptimal despite good initial clearance [9].
Based on clinical data, the following dosing regimens are recommended. The choice of regimen involves a trade-off between dosing complexity and efficacy, with more frequent dosing showing potential for higher cure rates.
Table 2: Detailed Clinical Dosing Protocols
| Parameter | Regimen A (Validated in Children) | Regimen B (Validated in Adults) | Regimen C (Optimized Frequent Dosing) |
|---|---|---|---|
| Indication | Uncomplicated P. falciparum malaria | Uncomplicated P. falciparum malaria | Uncomplicated P. falciparum malaria (Theoretically optimized) |
| This compound Dose | 30 mg/kg per dose | 900 mg per dose | 900 mg per dose |
| Clindamycin Dose | 10 mg/kg per dose | 300 - 600 mg per dose | 300 - 450 mg per dose |
| Dosing Interval | Every 12 hours | Every 6 hours | Every 8 hours |
| Administration Duration | 3 to 5 days | 3 to 5 days | 4 to 5 days |
| Total Daily this compound Dose | 60 mg/kg | 3600 mg | 2700 mg |
| Total Daily Clindamycin Dose | 20 mg/kg | 1200 - 2400 mg | 900 - 1350 mg |
| Key Evidence | [6] [4] | [7] | [8] [9] [7] |
Purpose: To determine the IC₅₀ of this compound and clindamycin against P. falciparum and assess their interaction.
Materials:
Method:
Pharmacokinetic studies in malaria patients indicate that steady-state plasma concentrations of both this compound and clindamycin are attained by the second or third dose, with no significant accumulation during multiple dosing [3] [7]. The urinary recovery of this compound is relatively low (~20%), suggesting incomplete oral absorption or non-renal elimination pathways [3]. A pivotal study comparing regimens found that a 900/300 mg every-6-hour schedule provided more stable plasma concentrations (lower fluctuation index of 41.9% vs. 110.0%) and higher trough levels than a 1800/600 mg every-12-hour schedule, which may explain its trend toward higher efficacy [7]. The key pharmacokinetic-pharmacodynamic relationship for these antibiotics is "time above MIC," favoring more frequent dosing schedules [8] [9] [7].
The FC combination is generally well-tolerated. The most common adverse events reported are gastrointestinal, such as abdominal pain, nausea, and diarrhea, which are typically mild and resolve spontaneously [6]. Vomiting appears to be more frequent in patients treated with sulfadoxine-pyrimethamine than with FC [6]. One serious adverse event (convulsion) was reported in a Gabonese child receiving FC, but the overall incidence of adverse events was lower in the FC group compared to the control group [6]. No drug-related serious adverse events were reported in studies conducted in Thailand [3] [7].
The FC combination is currently under active development as a fixed-dose combination for the treatment of acute uncomplicated P. falciparum malaria, with a focus on pediatric formulations [1]. Future work aims to optimize the dosing schedule and duration to maximize cure rates while maintaining a short treatment course. The combination is also being explored for use in intermittent preventive treatment for malaria in pregnancy [1]. Its novel mechanism of action positions it as a valuable alternative to artemisinin-based combinations, particularly in regions facing or at risk for artemisinin resistance.
Fosmidomycin is a phosphonic acid derivative antibiotic originally isolated from Streptomyces lavendulae in 1978 that has emerged as a promising antimalarial agent with a novel mechanism of action. It acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in Plasmodium falciparum and other apicomplexan parasites but is absent in humans, who utilize the mevalonate pathway instead, making DXR an attractive therapeutic target exempt from target-related toxicity. [1] [2] Despite its promising mechanism, this compound has faced clinical development challenges primarily due to unfavorable pharmacokinetic properties including insufficient membrane permeability (attributed to its charged phosphonate and polar hydroxamate moieties), short half-life, and high recrudescence rates when administered as monotherapy. [3] [1] These limitations have prompted research into optimized dosing strategies, combination therapies, and prodrug approaches to enhance its therapeutic potential.
The resurgence of interest in this compound comes at a critical time in malaria treatment, with the emergence and spread of artemisinin resistance posing a significant threat to current first-line therapies. [4] this compound, particularly when combined with clindamycin, has demonstrated efficacy against multidrug-resistant P. falciparum, including artemisinin-resistant strains, renewing its importance in the antimalarial drug development pipeline. [5] Understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound through well-designed clinical studies is therefore essential for optimizing dosing regimens and maximizing therapeutic efficacy. The following application notes provide a comprehensive protocol for conducting pharmacokinetic studies of this compound in malaria patients, incorporating lessons from previous clinical trials and analytical advancements to guide researchers in generating robust, actionable data for drug development.
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | 3-(N-formyl-N-hydroxyamino)propylphosphonic acid |
| Molecular Formula | C4H10NO6P |
| Mechanism of Action | Inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway |
| Target Pathway | Non-mevalonate isoprenoid biosynthesis pathway |
| Therapeutic Indication | Uncomplicated Plasmodium falciparum malaria |
| Current Development Status | Investigational, typically used in combination with clindamycin |
This protocol outlines a pharmacokinetic-pharmacodynamic (PK-PD) evaluation of this compound, alone and in combination with clindamycin, in patients with acute uncomplicated P. falciparum malaria. The study should employ an open-label, randomized design with parallel groups to compare different dosing regimens and combination therapies. The primary objectives are to: (1) characterize the plasma concentration-time profile of this compound after single and multiple doses; (2) determine the steady-state pharmacokinetics of this compound when administered alone and with clindamycin; (3) identify optimal dosing regimens that achieve target drug exposure levels correlated with therapeutic efficacy; and (4) assess the safety and tolerability of this compound-based regimens in malaria patients. [6] [7]
The study should be conducted in regions with confirmed multidrug-resistant malaria, such as Southeast Asia or Africa, to ensure relevance to current treatment challenges. Based on previous successful clinical trials, the study sites should have appropriate clinical and laboratory facilities to manage malaria patients and process pharmacokinetic samples, with approval from relevant ethics committees before participant enrollment. [6] [7] The protocol should include dose optimization components to identify the minimal effective dosing strategy that achieves cure rates >95% while minimizing potential side effects and the development of resistance.
The study should enroll adult patients (aged 18-50 years) with acute uncomplicated P. falciparum malaria, confirmed by microscopic examination of blood smears showing parasitemia levels between 1,000-50,000 asexual parasites/μL. [6] [7] Participants should have a body weight >40 kg and be able to provide informed consent. Key exclusion criteria include: pregnancy or breastfeeding; mixed malaria infections; severe malaria or significant concomitant diseases; hemoglobin <8.0 g/dL; white blood cell count >12,000/μL; and receipt of antimalarial treatment within the previous 28 days. [6] Pre-study assessments should include complete medical history, physical examination, vital signs, routine hematology, serum biochemistry, urinalysis, and screening for urine antimalarials to verify compliance with exclusion criteria.
Based on previous clinical trials, the following dosing regimens are recommended for pharmacokinetic evaluation:
All medications should be administered under direct observation after an overnight fast (8-10 hours), with patients emptying their bladders immediately before dosing. Drugs should be given with 250 mL of water and a standard hospital meal (20-25% fat content) to standardize food effects. [6] [7] Patients should be observed for 1 hour after administration, and any doses vomited during this period should be re-administered. During hospitalization, patients should have free access to water but no other medications unless necessary for their welfare, with all concomitant medications documented.
Figure 1: Study participant workflow from screening through final analysis
For comprehensive pharmacokinetic characterization, intensive blood sampling should be performed as follows:
Blood samples should be collected via an indwelling venous cannula into heparinized tubes, centrifuged at 2,000-3,000 × g for 10-15 minutes, and the resulting plasma stored at -80°C until analysis. [6] [7] For urine collection, 12-hour intervals are recommended for the first 96 hours (0-12, 13-24, 25-36, 37-48, 49-60, 61-72, 73-84, and 85-96 hours) with total volume measurement and aliquoting of 10 mL samples for this compound quantification. [7]
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for quantifying this compound in plasma and urine samples, offering superior sensitivity and specificity compared to historical methods like disk diffusion assays or capillary electrophoresis. [4] The sample preparation protocol utilizes a simple protein precipitation technique: mix 20 μL of plasma sample (calibrator, quality control, or clinical sample) with 80 μL of internal standard solution (fosfomycin at 4 μg/mL in 10 mM ammonium formate buffer with 0.25% formic acid). Vortex the mixture for 5 seconds, then add 50 μL of 10% trichloroacetic acid (TCA) in water and vortex for 10 seconds. Centrifuge the samples at 4°C for 20 minutes at 17,968 × g, then transfer 80 μL of the supernatant to an HPLC vial for analysis. [4]
The LC-MS/MS analysis should be performed using a reversed-phase chromatography system coupled to a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. The optimal conditions are:
Mass spectrometry parameters should be optimized for this compound detection with the following transitions:
The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA Guidelines on Bioanalytical Method Validation) with the following parameters:
Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Demonstrated Performance |
|---|---|---|
| Linearity Range | R² > 0.99 | 0.25-15 mg/L |
| Lower Limit of Quantification (LLOQ) | Accuracy ±20%, CV ≤20% | 0.25 mg/L |
| Accuracy | ±15% of nominal value (±20% for LLOQ) | Within acceptance |
| Precision (Intra- & Inter-day) | CV ≤15% (≤20% for LLOQ) | Within acceptance |
| Selectivity | Signal <20% of LLOQ in blanks | No interference |
| Carry-over | Signal <20% of LLOQ | Within acceptance |
| Matrix Effect | CV ≤15% | Within acceptance |
| Stability | ±15% of nominal | Established for freeze-thaw, short-term, and long-term |
The method should demonstrate specificity against potential interferences from co-administered medications (particularly clindamycin) and endogenous plasma components. [4] Cross-validation with rat plasma is recommended if preclinical studies are planned concurrently.
Pharmacokinetic parameters should be calculated using both model-independent (non-compartmental) and model-dependent approaches to comprehensively characterize this compound disposition. [7] The following key parameters should be determined for each dosing regimen:
Table 3: Key Pharmacokinetic Parameters of this compound from Clinical Studies
| Pharmacokinetic Parameter | Monotherapy (1200 mg q8h) | Combination Therapy (900 mg q12h + Clindamycin) | Combination Therapy (900 mg q6h + Clindamycin) |
|---|---|---|---|
| C~max~ (μg/mL) | 2.41 (0.91-16.23) | 3.74 (1.49-8.94) | 2.41 (0.91-16.23) |
| T~max~ (hr) | 2.0 (1.0-4.0) | 3.0 (1.0-6.0) | 2.0 (1.0-4.0) |
| AUC (μg·hr/mL) | 10.63 (4.27-53.85) | 23.31 (11.42-66.13) | 10.63 (4.27-53.85) |
| t~1/2~ (hr) | 3.5 (0.8-14.9) | 4.2 (2.1-7.9) | 3.5 (0.8-14.9) |
| CL/F (L/hr) | 47.51 (16.46) | 57.69 (9.29-132.54) | 47.51 (16.46) |
| V~z~/F (L) | 272.64 (20.22-702.25) | 338.56 (131.65-895.17) | 272.64 (20.22-702.25) |
| C~min,ss~ (μg/mL) | 1.37 (1.08-5.09) | 0.80 (0.20-2.11) | 1.37 (1.08-5.09) |
| Urinary Recovery (%) | 18.7 | 20.0 | Similar to monotherapy |
Note: Values presented as median (range) or mean as available in the literature [7] [8]
Statistical analysis should include descriptive statistics (mean, median, standard deviation, range) for all pharmacokinetic parameters, with comparisons between regimens using appropriate parametric or non-parametric tests. Population pharmacokinetic modeling is recommended to identify covariates (e.g., demographic factors, disease severity, renal function) that influence this compound exposure. [6] [7]
For PK-PD analysis, this compound concentrations should be correlated with parasite clearance rates and treatment outcomes (adequate clinical and parasitological response vs. recrudescence) using:
Previous research indicates that dosing frequency significantly impacts efficacy, with more frequent administration (every 6 hours) maintaining concentrations above the effective threshold and resulting in higher cure rates compared to less frequent dosing, even with similar total daily doses. [5] This supports the concept that time-dependent killing is a key characteristic of this compound's antimalarial activity.
Figure 2: Bioanalytical and pharmacokinetic data processing workflow
This comprehensive application note provides a detailed protocol for designing and conducting pharmacokinetic studies of this compound in malaria patients, incorporating critical insights from previous clinical trials and analytical advancements. The optimized LC-MS/MS bioanalytical method offers significant improvements in sensitivity and specificity over historical approaches, enabling more accurate characterization of this compound's pharmacokinetic profile. [4] The recommended dosing regimens and sampling strategies are derived from successful clinical studies that have demonstrated the importance of maintaining adequate drug exposure throughout the treatment course, particularly through combination therapy with clindamycin and more frequent dosing intervals. [7] [5]
The integration of population PK-PD approaches will help identify optimal dosing strategies for specific patient populations and support the development of this compound-based regimens that maximize therapeutic efficacy while minimizing the potential for resistance development. As drug-resistant malaria continues to pose a significant global health challenge, this compound remains a promising agent with a novel mechanism of action, and well-designed pharmacokinetic studies are essential for positioning it effectively within the antimalarial treatment arsenal. Researchers are encouraged to adapt this protocol to their specific clinical contexts while maintaining the core principles of rigorous pharmacokinetic characterization and exposure-response analysis.
1. Introduction Fosmidomycin is a potent antibacterial and antimalarial phosphonic acid derivative that inhibits the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in Plasmodium falciparum [1] [2]. As this pathway is absent in humans, it represents an ideal target for selective antimalarial therapy [3]. These application notes provide a detailed protocol for assessing the in vitro antiplasmodial activity of this compound and its analogues against P. falciparum.
2. Mechanism of Action The MEP pathway, located in the apicoplast of P. falciparum, is essential for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [4] [2]. This compound specifically inhibits DXR, the second enzyme in this pathway, which catalyzes the transformation of DOXP into MEP in an NADPH-dependent reaction [1]. This inhibition disrupts the production of vital metabolites such as ubiquinone, dolichol, and prenylated proteins, ultimately leading to parasitic death [4].
Below is a schematic representation of the MEP pathway and the site of this compound inhibition:
3. In Vitro Antiplasmodial Assay Protocol This protocol is adapted from standardized methods for assessing parasite growth inhibition [3] [2].
3.1. Materials and Reagents
3.2. Assay Procedure
4. Key Quantitative Data
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum
| Strain/Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (P. falciparum in vitro) | ~0.4 - 1.0 µM | [2] |
| Parasite Clearance Time (in patients) | Median 36-44 hours | [3] [5] |
| Fever Clearance Time (in patients) | Median 12-41 hours | [3] [5] |
Table 2: Efficacy of this compound in Clinical Trials for Uncomplicated P. falciparum Malaria
| Regimen | Patient Cohort | Day 7 Cure Rate | Day 28 Cure Rate (PCR-corrected) | Reference |
|---|---|---|---|---|
| This compound Monotherapy | Adults (Gabon & Thailand) | 20/20 (100%) | 9/20 (45%) | [3] |
| This compound-Piperaquine | Adults & Children (Gabon) | Not Specified | 83/83 (100%) | [5] |
5. Advanced Experimental Considerations
6. Troubleshooting
7. Conclusion this compound represents a validated chemotherapeutic agent with a novel mechanism of action against P. falciparum. The provided protocol enables the reliable assessment of its antiplasmodial activity and facilitates the development of more potent analogues and effective combination regimens to combat malaria.
Objective: This document details the scientific rationale, synthesis, and evaluation of fosmidomycin prodrugs, providing protocols for researchers aiming to develop novel anti-infective agents with improved pharmacokinetic properties.
This compound is a natural antibiotic that inhibits the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [1]. This pathway is essential in several human pathogens, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis), but is absent in humans, making DXR an excellent target for anti-infective therapy [2] [3] [1].
Despite its promising mechanism, this compound as a standalone drug has significant pharmaceutical liabilities:
The prodrug approach temporarily masks the polar phosphonate group, enhancing membrane permeability and bioavailability. The active drug is regenerated inside the target cell by enzymatic cleavage [5].
The core strategy involves chemically modifying the phosphonate moiety of this compound or its analogs. The following diagram illustrates the primary prodrug strategies and their activation pathways.
The table below summarizes the primary prodrug classes developed for this compound surrogates.
| Prodrug Class | Core Synthesis Protocol | Key Structural Features |
|---|---|---|
| Lipophilic Esters (e.g., POM) | Michaelis-Arbuzov reaction or alkylation of a phosphonate salt with a chloromethyl ether (e.g., POM-Cl) [3]. | Pivaloyloxymethyl (POM) group esterified to the phosphonate. Masks charge and increases lipophilicity [6] [5]. |
| Amino Acid-Based Phosphonodiamidates | 1. Convert phosphonate to phosphonic dichloride (e.g., using TMSBr then oxalyl chloride). 2. React with a protected amino acid ester. 3. Deprotect and functionalize as needed [3]. | Phosphonate is converted to a diamidate linked to an amino acid ester (e.g., L-alanine, L-tyrosine). Mimics peptides for improved uptake [3]. | | Constrained Cyclic Analogs | Phospha-Michael addition and other cyclization strategies to incorporate the hydroxamate function into a ring structure [7]. | The hydroxamate moiety is part of a cyclic (e.g., 6-membered) ring system. Aims to improve metabolic stability and potency [7]. |
Synthesis Protocol: Representative Lipophilic Prodrug (POM-ERJ/RCB-185) The synthesis of a prominent this compound surrogate prodrug involves the following key stages [6] [3]:
The efficacy of synthesized prodrugs must be validated through a series of biological assays.
The following table consolidates quantitative data from recent studies on advanced this compound prodrug candidates.
| Prodrug Candidate | Structure / Type | Key Biological Findings & Potency | Proposed Activation Mechanism |
|---|---|---|---|
| RCB-185 (POM-ERJ) [6] [5] | Lipophilic diester (POM) prodrug of a this compound surrogate. | >10x higher potency than parent compound against P. falciparum in vitro and in mouse models. Active against drug-resistant strains. | Activated by the host enzyme Acylpeptide hydrolase (APEH) after uptake by the parasite [5]. |
| Amino Acid Phosphonodiamidates [3] | Diamidate derivatives with L-alanine and L-leucine esters. | Showed moderate in vitro inhibitory activity against M. tuberculosis H37Rv growth. | Putative two-step enzymatic cleavage by carboxypeptidase and phosphoramidase [3]. |
| Constrained Cyclic Prodrug [7] | Hydroxamate incorporated into a six-membered ring. | Higher antimalarial activity than this compound against P. falciparum Dd2 strain. Very low cytotoxicity against human cells. | Improved metabolic stability and target engagement due to rigid structure. |
The entire process from synthesis to evaluation can be summarized in the following workflow:
The prodrug strategy has successfully revitalized this compound as a promising lead compound. Modifications like lipophilic esters (e.g., RCB-185) and phosphonodiamidates directly address the core issue of poor cellular permeability, leading to significantly enhanced efficacy against both malaria and tuberculosis in preclinical models [6] [3].
Future work should focus on:
This compound is a unique antimicrobial agent first discovered in 1978 from Streptomyces lavendulae and structurally characterized as a phosphonic acid derivative containing a critical hydroxamate group [1] [2]. This antibiotic exhibits a novel mechanism of action that distinguishes it from other antimicrobial classes, making it particularly valuable in an era of escalating multidrug resistance. This compound specifically targets the non-mevalonate pathway (also called the methylerythritol phosphate or MEP pathway) of isoprenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [3] [1]. This pathway is essential in many pathogenic bacteria and protozoa but absent in humans, making DXR an attractive target for anti-infective drug development with potentially minimal host toxicity [1].
The spectrum of activity for this compound includes significant activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the malaria parasite Plasmodium falciparum [1]. Its unique mechanism and spectrum have generated renewed interest in this compound as a potential therapeutic option for infections caused by multidrug-resistant pathogens, particularly in combination with other antibiotics. However, reliable susceptibility testing methods remain challenging due to several technical factors, including specific transportation requirements and the complex molecular basis of resistance [4] [1]. These application notes provide detailed protocols and methodological considerations to address these challenges and standardize this compound susceptibility testing in clinical and research laboratories.
This compound belongs to the phosphonic acid class of antimicrobial compounds and is characterized by a simple molecular structure with a molecular mass of 138 Da [1]. The molecule consists of three key regions: a phosphonate moiety (PO3H2), a hydrocarbon linker, and a hydroxamate group [1]. This structure contributes to its high water solubility but relatively poor membrane permeability, which impacts its spectrum of activity and distribution in biological systems. The compound demonstrates concentration-dependent bactericidal activity and exhibits a post-antibiotic effect against susceptible organisms [1].
Pharmacokinetically, this compound has several limitations that have hindered its widespread clinical use. The polar phosphonate and hydroxamate groups limit cellular penetration, resulting in variable bioavailability and suboptimal accumulation in certain tissues and bacterial cells [1]. Additionally, the compound has a relatively short half-life in vivo, necessitating frequent dosing to maintain therapeutic levels [1]. These pharmacological challenges have prompted extensive research into this compound analogs and prodrug strategies to improve its pharmacokinetic profile while maintaining its potent antimicrobial activity.
This compound's unique mechanism of action involves inhibition of the MEP pathway, which is responsible for the biosynthesis of essential isoprenoid precursors in many pathogenic microorganisms [3]. Specifically, this compound acts as a transition state analog that competitively inhibits the DXR enzyme, which catalyzes the first committed step in the MEP pathway—the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) [3].
Structural studies have revealed that this compound binds to the active site of DXR in a complex that includes NADPH and a divalent metal cation (Mg2+ or Mn2+) [3] [5]. The inhibitor binds in a crevice of the catalytic domain where the phosphonate group forms hydrogen bonds with serine and lysine residues, while the hydroxamate group chelates the active site metal ion in a cis configuration that is essential for tight binding and inhibitory activity [3]. This binding induces a conformational change in the enzyme structure, closing the cleft between the NADPH-binding and catalytic domains and effectively blocking substrate access [3].
Table 1: Key Molecular Properties of this compound
| Property | Description | Biological Significance |
|---|---|---|
| Chemical Class | Phosphonic acid derivative with hydroxamate group | Determines metal-binding capacity and target interaction |
| Molecular Weight | 138 Da | Impacts membrane permeability and distribution |
| Primary Target | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Unique target not present in human cells |
| Target Pathway | Non-mevalonate (MEP) pathway of isoprenoid biosynthesis | Essential for isoprenoid synthesis in pathogens |
| Metal Cofactor Requirement | Mg2+ or Mn2+ | Essential for enzymatic activity and inhibitor binding |
| Resistance Mechanisms | fosA genes, transporter mutations, target modifications | Impacts spectrum and clinical utility |
The inhibition of DXR disrupts the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are essential precursors for diverse cellular isoprenoids, including cholesterol, dolichol, ubiquinone, and prenylated proteins [1]. Depletion of these critical metabolic intermediates leads to cessation of bacterial growth and ultimately bacterial cell death. The specificity of this compound for the MEP pathway provides its selective toxicity against pathogens that utilize this pathway while sparing human cells that employ the distinct mevalonate pathway for isoprenoid biosynthesis.
This compound demonstrates a broad spectrum of activity against various pathogenic microorganisms that rely exclusively on the MEP pathway for isoprenoid biosynthesis [1]. The table below summarizes its activity against clinically relevant pathogens:
Table 2: this compound Spectrum of Activity Against Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) | General Susceptibility | Key Considerations |
|---|---|---|---|
| Escherichia coli | 0.5-64 | Highly susceptible | GlpT transporter facilitates effective drug uptake |
| Klebsiella pneumoniae | Variable (1->256) | Variable susceptibility | Presence of fosA genes common; poor correlation with clinical outcomes |
| Pseudomonas aeruginosa | 4->256 | Moderately susceptible | Intrinsic resistance mechanisms common |
| Acinetobacter baumannii | >256 | Mostly resistant | Limited clinical utility |
| Staphylococcus aureus | 0.25-16 | Highly susceptible | Both MSSA and MRSA susceptible |
| Mycobacterium tuberculosis | >256 | Resistant | Lacks efficient uptake transporters |
| Salmonella enterica | 1-64 | Moderately susceptible | GlpT-dependent uptake |
The antimicrobial activity of this compound is significantly influenced by bacterial uptake mechanisms. In E. coli and some other Gram-negative bacteria, this compound enters the cell primarily through the cAMP-dependent glycerol-3-phosphate transporter (GlpT), which explains the excellent activity against this pathogen [1]. In contrast, Mycobacterium tuberculosis lacks an efficient uptake system for this compound and is intrinsically resistant despite the susceptibility of its purified DXR enzyme to the drug [1]. Similarly, the differential activity against apicomplexan parasites (Plasmodium falciparum vs. Toxoplasma gondii) appears to depend on the presence of specific transporters that facilitate drug accumulation [1].
Susceptibility testing for this compound presents several unique challenges that complicate its implementation in clinical laboratories. A primary issue is the poor correlation between standardized in vitro susceptibility test results and clinical outcomes for many bacterial species, particularly Klebsiella pneumoniae and other Enterobacterales beyond Escherichia coli [4]. Studies have demonstrated that despite all K. pneumoniae isolates containing known this compound resistance mechanisms (fosA genes and uhpT mutations), approximately 63-70% of isolates may still be categorized as susceptible using current breakpoints [4]. This discrepancy highlights significant limitations in current testing methodologies and interpretive criteria.
Another major challenge is the absence of standardized breakpoints for many bacterial species. With the exception of E. coli, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide limited interpretive criteria for this compound susceptibility testing [4] [6]. This has led to the inappropriate application of E. coli breakpoints to other species, potentially resulting in misleading susceptibility reports and clinical failures [4]. Furthermore, significant method-dependent variability has been observed, with different testing methods (agar dilution, disk diffusion, and gradient diffusion) producing discordant results for the same isolates [4] [6].
When implementing this compound susceptibility testing in the laboratory, several critical factors must be addressed to ensure reliable and clinically relevant results:
Method Selection: Agar dilution remains the reference method for this compound susceptibility testing, particularly for Enterobacterales [6]. Gradient diffusion methods may show acceptable performance for E. coli but demonstrate poor categorical agreement for other species [4]. Disk diffusion should be used with caution and strictly following standardized protocols.
Medium Composition: The inclusion of glucose-6-phosphate (G6P) in testing media is essential for optimal this compound activity [4]. The absence or improper concentration of this supplement can significantly impact minimum inhibitory concentration (MIC) results and lead to false-resistant interpretations.
Quality Control: Rigorous quality control procedures using appropriate reference strains are necessary to ensure testing reliability [7] [4]. E. coli ATCC 25922 is recommended for quality control with this compound, with expected MIC ranges of 0.5-2 μg/mL and zone diameters of 22-30 mm [4].
Result Interpretation: Laboratories must clearly understand the limitations of current breakpoints and appropriately qualify reports for species without established interpretive criteria [4] [6]. Correlation of susceptibility results with bacterial identification is essential, as wild-type fosA genes in K. pneumoniae may not be detected by phenotypic methods but could impact clinical efficacy [4].
The agar dilution method represents the reference standard for this compound susceptibility testing according to both CLSI and EUCAST guidelines [6]. This method provides the most reliable and reproducible results for determining this compound MIC values. The detailed protocol involves several critical steps:
Preparation of Antimicrobial Stock Solution: Begin by preparing a this compound stock solution at a concentration of 1024 μg/mL in sterile water. Filter-sterilize the solution using a 0.22 μm membrane filter. Prepare serial two-fold dilutions of this compound in sterile water to achieve the desired concentration range (typically 1-256 μg/mL) [4].
Preparation of Agar Plates: Incorporate this compound dilutions into Mueller-Hinton agar (MHA) that has been supplemented with 25 μg/mL of glucose-6-phosphate (G6P). The G6P supplement is essential as it enhances this compound activity against many bacterial species [4]. Pour the antibiotic-containing agar into sterile Petri dishes, ensuring uniform depth of approximately 4 mm.
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight culture. Create a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) [7]. Within 15 minutes of preparation, dilute the suspension 1:10 in sterile saline to achieve a working inoculum of approximately 10^7 CFU/mL.
Inoculation and Incubation: Apply 1-2 μL spots of the diluted inoculum to the surface of the antibiotic-containing agar plates using a multi-pronged inoculator or calibrated loop. This delivers a final inoculum of approximately 10^4 CFU per spot. Allow the inoculum to dry completely before inverting plates and incubating at 35±2°C for 16-20 hours in an ambient air incubator [7] [4].
Reading and Interpretation: After incubation, examine plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum [4]. Compare MIC values to established breakpoints for interpretation, when available.
While not officially recommended as a reference method for this compound, broth microdilution can be employed with careful attention to methodological details. The procedure involves:
Panel Preparation: Prepare this compound serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 25 μg/mL G6P. Dispense the dilutions into sterile 96-well microtiter plates.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for agar dilution. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 × 10^5 CFU/mL in each well.
Incubation and Reading: Incubate the inoculated panels at 35±2°C for 16-20 hours. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth [7].
Broth microdilution may overestimate this compound MICs compared to agar dilution for some organisms, and results should be interpreted with caution, particularly for species without validated broth microdilution breakpoints [6].
The disk diffusion method provides a practical alternative for this compound susceptibility testing in clinical laboratories, though it demonstrates variable performance across different bacterial species [4]. The standardized procedure includes:
Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard as previously described.
Inoculation of Agar Plates: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and express excess fluid by rotating the swab against the inside of the tube. Streak the entire surface of a Mueller-Hinton agar plate supplemented with G6P (25 μg/mL) in three different directions to ensure confluent growth [7].
Disk Application and Incubation: Apply a 200 μg this compound disk containing G6P to the inoculated surface using sterile forceps. Gently press the disk to ensure complete contact with the agar. Invert the plate and incubate at 35±2°C for 16-18 hours.
Table 3: Comparison of this compound Susceptibility Testing Methods
| Method | Recommended Medium | Incubation Conditions | Performance for *E. coli* | Performance for *K. pneumoniae* | Key Limitations |
|---|---|---|---|---|---|
| Agar Dilution | MHA + 25 μg/mL G6P | 35±2°C, 16-20 hr, ambient air | Excellent (reference method) | Good (reference method) | Labor-intensive, not practical for single isolates |
| Broth Microdilution | CAMHB + 25 μg/mL G6P | 35±2°C, 16-20 hr, ambient air | Good | Variable | May overestimate MICs for some species |
| Disk Diffusion | MHA + 25 μg/mL G6P | 35±2°C, 16-18 hr, ambient air | Good (98% CA) | Poor (47% CA) | High error rates for non-E. coli species |
| Gradient Diffusion | MHA + 25 μg/mL G6P | 35±2°C, 16-20 hr, ambient air | Good (98% CA) | Poor (47% CA) | Expensive, requires strict adherence to manufacturer guidelines |
The following workflow diagram illustrates the key steps in this compound susceptibility testing:
Implementing a robust quality control program is essential for ensuring the accuracy and reliability of this compound susceptibility testing results. The following table outlines recommended quality control strains and their expected ranges for various testing methods:
Table 4: Quality Control Ranges for this compound Susceptibility Testing
| QC Strain | Agar Dilution MIC (μg/mL) | Broth Microdilution MIC (μg/mL) | Disk Diffusion Zone (mm) | Primary Application |
|---|---|---|---|---|
| *E. coli* ATCC 25922 | 0.5-2 | 1-4 | 22-30 | General QC for Enterobacterales |
| *E. coli* ATCC 35218 | 1-4 | 2-8 | 20-26 | QC for β-lactam combination products |
| *P. aeruginosa* ATCC 27853 | 16-64 | 32-128 | 15-20 | QC for non-fermentative Gram-negatives |
| *S. aureus* ATCC 29213 | 1-4 | 2-8 | 24-30 | QC for Gram-positive organisms |
Quality control testing should be performed routinely according to laboratory protocols, typically weekly or with each new batch of testing materials [7]. Any deviations from expected QC ranges should trigger investigation and corrective action before reporting patient results.
Comprehensive quality assurance for this compound susceptibility testing extends beyond routine QC and includes several additional components:
Reagent Quality Assurance: Ensure that all media, supplements, and reagents meet quality standards. Mueller-Hinton agar should support adequate growth of control organisms and have a pH of 7.2-7.4. The glucose-6-phosphate supplement should be stored appropriately and checked for expiration dates [7].
Equipment Maintenance: Regular calibration and maintenance of laboratory equipment, including incubators, refrigerators, freezers, and turbidity meters, is essential for consistent testing conditions and reliable results [7].
Personnel Competency: Laboratory technologists should demonstrate proficiency in performing and interpreting this compound susceptibility tests, identifying atypical results, and following established procedures for result reporting [7]. Regular competency assessments and participation in continuing education programs are recommended.
Proficiency Testing: Laboratories should enroll in external proficiency testing programs that include this compound when available. These programs provide valuable external validation of testing performance and help identify potential systematic errors [7].
Result Review and Correlation: All susceptibility test results should be reviewed by qualified personnel before reporting. This review should include correlation of this compound results with bacterial identification, agreement between different testing methods when available, and consistency with previous results for the same patient isolate [7].
Interpretation of this compound susceptibility testing results requires careful consideration of the available breakpoints and their limitations. The following table summarizes current interpretive criteria from major standards organizations:
Table 5: Current this compound Interpretive Criteria for Various Bacterial Species
| Organism | Standard | Susceptible (S) | Intermediate (I) | Resistant (R) | Comments |
|---|---|---|---|---|---|
| E. coli (UTI) | CLSI | ≤64 μg/mL (MIC) ≥16 mm (DD) | - | ≥256 μg/mL (MIC) ≤15 mm (DD) | For uncomplicated UTI only |
| E. coli | EUCAST | ≤32 μg/mL (MIC) ≥24 mm (DD) | - | >32 μg/mL (MIC) <24 mm (DD) | Disregard colonies within zone |
| K. pneumoniae | CLSI* | ≤64 μg/mL (MIC) ≥16 mm (DD) | - | ≥256 μg/mL (MIC) ≤15 mm (DD) | Uses *E. coli breakpoints |
| K. pneumoniae | EUCAST* | ≤32 μg/mL (MIC) ≥24 mm (DD) | - | >32 μg/mL (MIC) <24 mm (DD) | Uses *E. coli breakpoints |
| P. aeruginosa | EUCAST ECOFF | ≤256 μg/mL (MIC) | - | >256 μg/mL (MIC) | Epidemiological cutoff only |
| S. aureus | EUCAST ECOFF | ≤32 μg/mL (MIC) | - | >32 μg/mL (MIC) | Epidemiological cutoff only |
It is important to note that these breakpoints may not accurately predict clinical outcomes for all infections or all bacterial species. For K. pneumoniae in particular, studies have shown poor correlation between phenotypic susceptibility and molecular resistance mechanisms, with susceptible results frequently observed in isolates harboring fosA resistance genes [4].
Several important factors should be considered when interpreting and reporting this compound susceptibility results:
Species-Specific Limitations: For bacterial species without established breakpoints (e.g., Enterobacter cloacae, Citrobacter spp.), laboratories should report MIC values without interpretation or include a disclaimer indicating the lack of established correlation with clinical efficacy [4] [6].
Method-Dependent Variability: Significant differences in categorical agreement have been observed between testing methods. Gradient diffusion methods may show acceptable performance for E. coli (98% categorical agreement) but poor performance for K. pneumoniae (47% categorical agreement) [4]. The testing method should be considered when interpreting results.
Resistance Mechanisms: The presence of specific resistance mechanisms may not be detected by standard phenotypic methods. K. pneumoniae typically carries chromosomal fosA genes that confer resistance, yet may still test as susceptible by standard methods [4]. Knowledge of local resistance patterns and mechanisms should inform result interpretation.
Therapeutic Indications: this compound susceptibility may vary based on the infection site. Isolates from urinary tract infections may demonstrate different susceptibility profiles compared to blood-stream infections or other sites, though specific breakpoints for different infection types are not currently established.
The following diagram illustrates the key resistance mechanisms affecting this compound activity:
This compound resistance can occur through several distinct molecular mechanisms, each with implications for susceptibility testing and clinical outcomes. The primary resistance mechanisms include:
Enzymatic Inactivation: The most common mechanism in Gram-negative bacteria involves fosfomycin-modifying enzymes, particularly FosA-type glutathione S-transferases in Klebsiella pneumoniae and other Enterobacterales [4]. These enzymes catalyze the addition of glutathione to the epoxide ring of this compound, rendering it inactive. Studies have shown that nearly all K. pneumoniae isolates harbor chromosomal fosA genes, yet may still test as susceptible by phenotypic methods, highlighting the complexity of resistance expression and detection [4].
Transport Defects: Reduced intracellular accumulation of this compound represents another significant resistance mechanism. Mutations in the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT) can significantly impair this compound uptake, leading to clinical resistance even in the absence of modifying enzymes [4] [1]. Additionally, mutations in regulatory genes such as cyaA and ptsI can downregulate the expression of these transport systems, further reducing drug accumulation.
Target Modification: Although less common, alterations in the target enzyme DXR can confer resistance to this compound. Mutations in the murA gene or overexpression of DXR may reduce the binding affinity of this compound or increase the production of the target enzyme, respectively [1]. These mechanisms are particularly relevant in pathogens where this compound is used in combination therapy or for extended treatment durations.
Several molecular approaches can detect this compound resistance mechanisms, providing complementary information to phenotypic susceptibility testing:
PCR-Based Detection: Conventional and real-time PCR assays can detect the presence of fosA, fosB, fosC, and other this compound resistance genes. These methods offer rapid turnaround times and can be implemented alongside phenotypic testing for selected pathogens.
Whole Genome Sequencing: Comprehensive genomic analysis through whole genome sequencing provides the most complete assessment of this compound resistance mechanisms [4]. This approach can identify known resistance genes, detect mutations in transport systems and regulatory elements, and discover novel resistance determinants. Bioinformatic tools like the Resistance Gene Identifier (RGI) and the Comprehensive Antibiotic Resistance Database (CARD) facilitate the analysis of genomic data for this compound resistance markers [4].
Gene Expression Analysis: In some cases, resistance may result from altered expression of transport systems rather than genetic mutations. Quantitative RT-PCR or RNA sequencing can assess the expression levels of glpT, uhpT, and related regulatory genes, providing insights into expression-mediated resistance mechanisms.
Molecular methods offer the advantage of detecting resistance determinants that may not be expressed under standard laboratory testing conditions, potentially explaining discrepancies between phenotypic susceptibility and clinical outcomes. However, the clinical correlation and standardization of molecular detection methods for this compound resistance require further validation before routine implementation.
This compound represents a valuable antimicrobial agent with a unique mechanism of action, particularly against multidrug-resistant Gram-negative pathogens. However, susceptibility testing for this drug presents significant challenges that require careful methodological consideration and interpretation. The agar dilution method remains the reference standard for this compound susceptibility testing, while disk diffusion and gradient diffusion methods show variable performance across different bacterial species [4] [6].
The interpretation of this compound susceptibility results must consider the limited breakpoints available, with established criteria primarily for E. coli from urinary tract infections [4] [6]. The application of these breakpoints to other species and infection sites requires caution and clear communication of limitations. Furthermore, the poor correlation between phenotypic susceptibility and molecular resistance mechanisms in some pathogens, particularly K. pneumoniae, highlights the need for improved testing methods and interpretive criteria [4].
Ongoing research into this compound analogs and combination therapies may expand the clinical utility of this antimicrobial class. As these developments progress, parallel advances in susceptibility testing methodologies and interpretation guidelines will be essential for optimal clinical use. Laboratories should stay informed of updates from standards organizations and participate in proficiency testing programs to ensure the accuracy and clinical relevance of this compound susceptibility testing.
Malaria remains one of the world's most significant infectious disease threats, with the World Health Organization reporting an alarming increase in cases after 2014, primarily due to elevated resistance to artemisinin combination therapy (ACT). The development of multi-drug resistant Plasmodium falciparum strains threatens to reverse the substantial progress made in malaria control over recent decades. In this challenging landscape, this compound has emerged as a promising antimalarial agent with a novel mechanism of action that targets the non-mevalonate isoprenoid biosynthesis pathway—a metabolic pathway essential for malaria parasites but absent in mammalian hosts, thereby minimizing target-related toxicity concerns. [1] [2]
The pressing need for alternative treatment strategies has accelerated research into combination therapies that can overcome existing resistance mechanisms. This compound represents an particularly attractive candidate for combination regimens due to its distinct molecular target—the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the methylerythritol phosphate (MEP) pathway. This comprehensive review presents application notes and experimental protocols for investigating this compound in combination with artemisinin derivatives, providing researchers with standardized methodologies to advance this critical area of antimalarial drug development. [3]
Table: Comparison of this compound Combination Strategies for Antimalarial Therapy
| Combination Approach | Mechanistic Basis | Experimental Evidence | Advantages | Limitations |
|---|---|---|---|---|
| Concurrent Administration | Independent targeting of MEP pathway (this compound) and heme detoxification (artemisinin) | In vitro antagonism reported; clinical trials show high recrudescence | Simplified regimen; known pharmacology | Potential antagonistic interactions; recrudescence issues |
| Chemical Hybridization | Covalent linkage creates single chemical entities with dual mechanisms | FSM-ART conjugates show 23-41× greater potency than this compound alone | Enhanced permeability; synchronized delivery | Complex synthesis; novel pharmacokinetics to characterize |
| Triple Combinations | Addition of third agent (e.g., clindamycin) to prevent resistance | This compound + clindamycin shows synergistic effect in mouse models | Higher barrier to resistance; improved efficacy | Increased complexity; potential for drug interactions |
This compound (FR-31564) was first isolated in 1978 from Streptomyces lavendulae along with its analog FR900098, which features an acetyl group取代ing this compound's formyl group. Initially developed as antibacterial agents, these compounds were later repositioned as antimalarials when their mechanism of action was elucidated. The phosphono-hydroxamic acid structure of this compound is essential for its activity, comprising three critical regions: a metal-binding group (hydroxamate), a phosphate or phosphonate moiety, and a connecting linker. This specific configuration allows this compound to effectively inhibit its target enzyme while resisting hydrolysis by cellular phosphatases. [1] [3]
This compound specifically inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DOXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP) in a NADPH-dependent reaction that involves both isomerization and reduction steps. The structural similarity between this compound and the DOXP substrate enables this compound to act as a transition state analog, with its hydroxamic acid group chelating the divalent metal ion (Mg²⁺ or Mn²⁺) in the active site and its phosphono moiety mimicking the phosphate group of the natural substrate. [1] [3]
Recent research has revealed that this compound may have a second target within the MEP pathway. Metabolic profiling studies demonstrate that while this compound directly inhibits DXR in vitro, it also appears to inhibit the downstream enzyme IspD (methylerythritol phosphate cytidyltransferase) in vivo. This dual inhibition creates a more profound blockade of isoprenoid biosynthesis, depleting essential metabolites such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) that are required for critical cellular processes including protein prenylation, N-glycosylation, and tRNA modification. [4]
Diagram: The non-mevalonate pathway of isoprenoid biosynthesis showing this compound's primary target (DXR/IspC) and potential secondary target (IspD). Enzymes are shown in blue rectangles, metabolites in yellow, and this compound inhibition points in red. The pathway converts pyruvate and glyceraldehyde-3-phosphate into essential isoprenoid precursors IPP and DMAPP through seven enzymatic steps.
Despite its promising mechanism, this compound faces challenges in pharmacokinetics that have limited its clinical utility as a monotherapy. The highly polar phosphonate and hydroxamate groups impair membrane permeability, reducing oral bioavailability and requiring higher dosing regimens. Additionally, the short plasma half-life of this compound contributes to recrudescence rates as high as 50% in clinical trials when used alone against Plasmodium falciparum malaria. These limitations have prompted the development of prodrug strategies and combination therapies to enhance this compound's therapeutic potential. [3]
The emergence of resistance to this compound, though currently limited, remains a concern. Resistance mechanisms may involve mutations in the glycerol-3-phosphate transporter (GlpT), which facilitates this compound uptake in some pathogens, or alterations in the target DXR enzyme itself. These considerations underscore the importance of developing this compound as part of combination regimens rather than as a single agent to preserve its long-term efficacy. [3]
The combination of this compound with artemisinin derivatives presents a complex picture of drug interactions that appears to be formulation-dependent. Early in vitro studies investigating the interaction between dihydroartemisinin (DHA) and this compound against both chloroquine-resistant (K1) and chloroquine-sensitive (G112) P. falciparum strains revealed marked antagonism in isobologram analyses. In these studies, the IC₅₀ values for dihydroartemisinin were 1.6 nM and 2.5 nM against K1 and G112 strains respectively, while this compound showed IC₅₀ values of 1,347 nM and 786 nM against the same strains. When combined in fixed concentration ratios, the isobolograms demonstrated an increasing trend for the fraction IC₅₀ (FIC), indicating antagonistic interactions against both strains. [5]
However, these findings contrast with more recent approaches that involve covalent conjugation of this compound with artemisinin, which have demonstrated substantially enhanced potency. This suggests that the antagonism observed with simple combination regimens may be overcome through chemical hybridization that optimizes simultaneous target engagement. The divergent outcomes highlight the importance of distinguishing between simple drug combinations and targeted hybridization strategies in experimental design and interpretation. [1] [2]
Clinical experience with this compound monotherapy has demonstrated both promises and limitations. In initial clinical trials, this compound showed rapid parasite clearance and was well-tolerated in patients with acute uncomplicated P. falciparum malaria, with all patients achieving clinical and parasitological cure by day 7. However, the recrudescence rate was unacceptably high, reaching 50% by day 28 in some studies. This pattern of initial clearance followed by recrudescence mirrors the experience with atovaquone monotherapy, which was subsequently addressed through the development of the fixed-dose combination atovaquone-proguanil (Malarone). [6]
The high recrudescence rate with this compound monotherapy has driven the search for effective combination partners. While artemisinin derivatives represent mechanistically logical partners due to their complementary mechanisms of action, clinical evidence specifically supporting this compound-artemisinin combinations remains limited compared to other combinations such as this compound-clindamycin, which has demonstrated synergistic effects in both in vitro and mouse model studies. [6]
Table: In Vitro Interaction Profiles of this compound with Various Antimalarial Drug Classes
| Drug Class | Representative Agents | Interaction Type | Sum FIC Values | Interpretation |
|---|---|---|---|---|
| Lincosamides | Clindamycin, Lincomycin | Synergistic | <0.5 | Enhanced efficacy; recommended combination |
| Tetracyclines | Doxycycline | Additive | 0.5-1 | Combined effect as expected |
| Macrolides | Azithromycin | Additive | 0.5-1 | Combined effect as expected |
| Artemisinin Derivatives | Artemisinin, DHA | Indifferent/Antagonistic | 1-2 (variable) | No enhancement or reduced efficacy |
| Quinolines | Chloroquine, Quinine | Indifferent | 1-2 | Independent effects |
| Aryl-amino-alcohols | Mefloquine, Halofantrine | Indifferent | 1-2 | Independent effects |
| Hydroxynaphthoquinones | Atovaquone | Indifferent | 1-2 | Independent effects |
| Biguanides | Proguanil | Indifferent | 1-2 | Independent effects |
| Fluoroquinolones | Ciprofloxacin | Indifferent | 1-2 | Independent effects |
| Rifamycins | Rifampin | Indifferent | 1-2 | Independent effects |
The development of hybrid molecules containing both this compound and artemisinin components represents an innovative strategy to overcome the limitations of simple drug combinations. These covalent conjugates are designed to leverage the dual targeting of both the MEP pathway and heme detoxification processes while overcoming the pharmacokinetic limitations and potential antagonism observed with conventional combinations. The hybrid approach offers several theoretical advantages: improved cellular uptake through reduced polarity, synchronized delivery of both pharmacophores to the same subcellular compartments, and a significantly higher genetic barrier to resistance since simultaneous mutations would be required to confer resistance to both components. [1] [2]
The synthesis of this compound-artemisinin (FSM-ART) conjugates typically involves linking the this compound backbone to artemisinin derivatives through carefully designed spacers that preserve the biological activity of both components. In recent work, researchers have developed synthetic routes that begin with key intermediates such as tert-Butyl N-(benzyloxy)carbamate and bromophosphonic diesters, which are coupled and subsequently deprotected to yield the core this compound structure. Artemisinin acid derivatives are then conjugated to the this compound hydroxamate function through peptide coupling strategies using HBTU/Et₃N in chloroform, followed by hydrogenolysis to remove protecting groups. [1] [2]
Biological evaluation of these novel conjugates against chloroquine-resistant P. falciparum FcB1/Colombia strains has revealed remarkable potency enhancements. Two FSM-ART conjugates demonstrated 23.1 to 41.5 times greater antiplasmodial activity compared to this compound alone, substantially outperforming the parent compounds and their physical mixtures. This dramatic improvement suggests that the conjugation strategy may overcome the antagonistic interactions observed in simple combination studies while simultaneously addressing the pharmacokinetic limitations of this compound. [1] [7] [2]
Table: Antiplasmodial Activity of this compound Derivatives and Conjugates
| Compound | Structural Features | IC₅₀ (nM) | Fold Improvement vs FSM | Resistance Index | Notes |
|---|---|---|---|---|---|
| This compound | Parent compound | Referenced as 1× | 1× | - | Baseline activity |
| FR900098 | Acetyl取代s formyl group | ~2× lower than FSM | ~2× | Similar to FSM | Improved in vivo efficacy |
| FSM-ACQ 19 | Piperazine linker to ACQ | 3.5× lower than FSM | 3.5× | ND | Moderate improvement |
| FSM-ACQ 20 | Ethylenediamine linker | 5.4× lower than FSM | 5.4× | ND | Moderate improvement |
| FSM-ART 21 | Artemisinin conjugate | 41.5× lower than FSM | 41.5× | ND | Dramatic improvement |
| FSM-ART 22 | Artemisinin conjugate | 23.1× lower than FSM | 23.1× | ND | Dramatic improvement |
| Dimeric FSM 18 | Two FSM units linked | Moderate improvement | ~2-3× | ND | Improved cellular uptake |
Objective: To evaluate the antiplasmodial activity of this compound, artemisinin derivatives, their combinations, and hybrid conjugates against Plasmodium falciparum strains.
Materials and Reagents:
Methodology:
Data Analysis:
Objective: To characterize the interaction between this compound and artemisinin derivatives as synergistic, additive, indifferent, or antagonistic.
Methodology:
Data Interpretation:
Diagram: Experimental workflow for assessing drug interactions between this compound and artemisinin derivatives using the isobologram method. The process involves determining individual drug sensitivities, testing fixed-ratio combinations, and classifying interactions based on sum FIC values.
Objective: To synthesize covalent conjugates between this compound and artemisinin with enhanced antiplasmodial activity.
Synthetic Route for FSM-ART Conjugate 21:
Preparation of Key Intermediate 39:
Synthesis of Artemisinin Acid Derivative 50:
Conjugation Reaction:
Characterization and Quality Control:
Objective: To verify that this compound's antimalarial effects are mediated through inhibition of isoprenoid biosynthesis.
Materials and Methodology:
Expected Outcomes:
The investigation of this compound in combination with artemisinin derivatives represents a promising avenue for addressing the growing crisis of antimalarial drug resistance. While simple combinations have shown limited success, the development of covalent conjugates has demonstrated remarkable enhancements in potency, offering new hope for overcoming the pharmacokinetic limitations and potential antagonism observed with conventional combinations. These innovative approaches align with the broader strategy of triple artemisinin-based combination therapies (TACTs), which modeling suggests could significantly delay the emergence and spread of artemisinin resistance. [8]
Future research should focus on optimizing the linker chemistry between this compound and artemisinin moieties to further enhance potency and reduce potential toxicity. Additionally, comprehensive pharmacokinetic studies of these conjugates are needed to establish their absorption, distribution, metabolism, and excretion profiles. The successful development of this compound-artemisinin conjugates would represent a significant advancement in antimalarial therapy, potentially extending the useful therapeutic life of both drug classes and contributing to global malaria elimination efforts. [1] [8] [2]
Fosmidomycin is a novel antibacterial and antiparasitic agent that inhibits the methylerythritol phosphate (MEP) pathway, a target absent in humans, making it a promising candidate for diseases like malaria and tuberculosis [1] [2]. Its initial clinical development was halted due to suboptimal pharmacokinetics and high recrudescence rates in malaria patients when used as a monotherapy [1] [2] [3].
Recent research has focused on overcoming these limitations through two primary strategies:
The table below summarizes the core design elements for a clinical trial of this compound, based on recent preclinical and clinical findings.
| Trial Design Element | Recommendation & Rationale |
|---|---|
| Therapeutic Indication | Uncomplicated malaria (with a partner drug); Drug-resistant Tuberculosis (using prodrug forms) [1] [3]. |
| Target Population | Adults and children with uncomplicated malaria; patient populations in regions with artemisinin-resistant strains [3]. |
| Dosing Schedule | Frequent dosing (e.g., every 6-8 hours) is critical. The same total daily dose given in smaller, more frequent administrations significantly improves efficacy and cure rates compared to less frequent dosing [3]. |
| Treatment Duration | A minimum of 4.5 days for combination therapy (e.g., with clindamycin) to prevent recrudescence [3]. |
| Combination Partner | Clindamycin. This combination has shown efficacy even against artemisinin-resistant P. falciparum (C580Y mutant) in vitro [3]. |
| Primary Endpoint | PCR-corrected adequate clinical and parasitological response (ACPR) at Day 28. This addresses the historical issue of high recrudescence rates [3]. |
| Key Pharmacokinetic Metric | Time above Minimum Inhibitory Concentration (T>MIC). The dosing schedule should be designed to maximize this parameter [3]. |
Accurate measurement of this compound levels in plasma is essential for pharmacokinetic (PK) analysis. The following is a validated protocol using LC-MS/MS [4] [5].
This protocol describes a sensitive and robust method for quantifying this compound in human and rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This method has been validated per European Medicines Agency (EMA) guidelines, confirming [4]:
The following workflow diagram illustrates the bioanalytical process:
This protocol outlines a method to evaluate the efficacy of different this compound-clindamycin dosing schedules in a preclinical model [3].
To assess the impact of dosing frequency and duration on the curative outcome of this compound and clindamycin combination therapy in a Plasmodium berghei blood-stage murine model.
The logic of the experimental design is summarized below:
The future of this compound in clinical development hinges on learning from past failures. The protocols and data presented here highlight that the key to success is not necessarily in finding a new drug, but in optimizing the use of an existing one through rational dosing schedules and robust combination therapies.
Future clinical trials should prioritize:
Furthermore, the development of next-generation prodrugs like RCB-185 holds significant promise for expanding the use of this compound to other MEP-pathway-dependent diseases like tuberculosis, potentially revolutionizing treatment for drug-resistant infections [1].
This compound inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway of isoprenoid biosynthesis, a pathway essential for the malaria parasite but absent in humans [1] [2]. The primary characterized mechanisms of resistance in P. falciparum involve changes that reduce the drug's ability to bind to its target or its accumulation within the parasite.
The table below summarizes the key resistance mechanisms that researchers should investigate.
| Mechanism | Description | Key Genes/Proteins | Evidence in P. falciparum |
|---|---|---|---|
| Target Enzyme Amplification | Increased copy number of the pfdxr gene, leading to DXR protein overexpression. | pfdxr (PF14_0641) [3] | Selected for in vitro; confers decreased susceptibility [3]. |
| Target Site Mutations | Point mutations in the pfdxr gene that interfere with this compound binding in the active site. | pfdxr [4] | Based on homologous mutations in E. coli (e.g., S222T); confirmed to confer resistance [4]. |
| Altered Cellular Transport | Mutations affecting putative drug importers, reducing intracellular this compound accumulation. | HAD family proteins (putative metabolic regulators) [5] | Identified in forward genetic screens for this compound resistance [5]. |
A: Perform a Genomic Quantitative PCR (qPCR) assay to measure pfdxr copy number variation.
This experimental workflow for verifying gene amplification is outlined below.
A: Sequence the pfdxr gene to identify potential resistance-conferring mutations and test for cross-resistance.
The logical pathway for investigating non-amplification resistance is as follows.
Once a resistance mechanism is identified, you can explore these strategies to overcome it.
| Strategy | Rationale & Application | Key Considerations |
|---|---|---|
| Combination Therapy | Partner drugs with different mechanisms can clear resistant parasites. This compound-Piperaquine is in clinical trials [6]. | Piperaquine provides long-acting prophylaxis. Monitor for QT prolongation [6]. |
| Next-Generation DXR Inhibitors | Develop analogs that retain binding to mutated DXR. α,β-unsaturated this compound analogs (MEPicides) show low nM IC₅₀ values [7]. | Improved potency can overwhelm moderate overexpression of the target. |
| Prodrug Development | Masking polar groups (e.g., phosphonate) improves oral bioavailability and intracellular uptake, potentially overcoming transport-based resistance [7]. | Prodrugs must be efficiently cleaved inside the parasite to release the active compound. |
The table below summarizes the leading prodrug strategies and candidates based on current research.
| Prodrug Candidate / Strategy | Promoiety / Approach | Proposed Activation Mechanism | Key Research Findings |
|---|
| RCB-185 (POM-ERJ) [1] [2] | Pivaloyloxymethyl (POM) diester | Activated by the host enzyme Acylpeptide hydrolase (APEH) inside the Plasmodium parasite [2]. | • Drastically more effective than this compound against TB and malaria in cell culture and mouse models [1]. • Shows activity against drug-resistant strains [1]. | | Amino Acid-Based Prodrugs [3] | Phosphonodiamidates & Tyrosine-derived esters | Putative cleavage by carboxypeptidase and phosphoramidase enzymes [3]. | • Ethyl L-alanine and ethyl L-leucine diamidates showed moderate in vitro activity against M. tuberculosis [3]. Suggests the approach can enable uptake in pathogens like Mtb that are intrinsically resistant to this compound [3]. | | General Lipophilic Ester Prodrugs [2] [4] | e.g., Acetyl, Pivaloyl esters | Mask the polar phosphonate group, improving passive diffusion through cell membranes [1] [4]. | • Significantly higher antimalarial potency than the parent this compound [2]. • Designed to penetrate the waxy cell wall of Mycobacterium tuberculosis [1] [4]. |
Q1: Our this compound prodrug shows excellent in vitro enzyme inhibition but poor whole-cell activity. What could be the issue?
Q2: We are designing a new ester prodrug. How can we identify the enzyme responsible for its activation in Plasmodium falciparum?
Q3: What are the primary safety considerations when developing this compound prodrugs?
The following diagram outlines a core workflow for evaluating a new this compound prodrug candidate, from synthesis to mechanistic studies.
Protocol Details:
In Vitro Enzyme Assay (DXR Inhibition):
Whole-Cell Potency Assay:
Mechanism of Action Studies (Activation):
To fully understand the context of the experiments, it is crucial to visualize the biological pathway targeted by this compound and how prodrugs are activated.
The field of this compound prodrug development is advancing, with a clear rationale centered on improving cellular uptake. The discovery of specific activation enzymes like APEH opens new avenues for rational prodrug design.
Here are answers to some frequently asked questions that arise during this compound-related research.
1. What is the primary cause of recrudescence following this compound monotherapy? The high recrudescence rate is largely attributed to rapid drug clearance and sub-optimal pharmacokinetics. This compound has a short plasma half-life (approximately 3.5 hours), making it difficult to maintain a constant therapeutic level throughout the parasite's life cycle [1]. This allows parasites that were in dormant or less active stages during treatment to survive and cause a recurrent infection.
2. What are the known genetic mechanisms of this compound resistance? Research has identified at least two primary genetic mechanisms that can lead to reduced this compound sensitivity in pathogens:
3. How can I optimize dosing schedules to improve efficacy and prevent recrudescence? Pharmacodynamic studies indicate that efficacy is significantly improved by maximizing the time the drug concentration remains above the minimum inhibitory concentration (MIC). Evidence from a murine malaria model showed that administering the same total daily dose in smaller, more frequent increments enhanced the cure rate compared to less frequent dosing [3]. This approach helps maintain a constant drug pressure on the parasite.
4. Are artemisinin-resistant parasite strains susceptible to this compound? Yes, current in vitro data suggests that this compound and clindamycin remain effective against artemisinin-resistant strains. Studies have shown that P. falciparum isolates with the C580Y mutation (associated with artemisinin resistance) exhibit similar susceptibility to this compound as drug-sensitive strains [3].
The following table summarizes key experimental approaches for studying this compound recrudescence and resistance in a laboratory setting.
| Experimental Goal | Recommended Methodology | Key Parameters & Observations |
|---|---|---|
| Inducing & Selecting Resistant Mutants | Use error-prone PCR to create mutant libraries of the dxr gene. Transform into susceptible strains and screen on lethal this compound doses [1]. | Screen for colonies that grow at this compound concentrations ≥50-100 μM. Sequence resistant colonies to identify mutations [1]. |
| Testing In Vitro Drug Susceptibility | Standard in vitro growth inhibition assays (e.g., SYBR Green assay) against cultured P. falciparum strains [3]. | Calculate IC₅₀ values. Compare drug-sensitive vs. resistant strains (e.g., C580Y artemisinin-resistant line) [3]. |
| Optimizing Combination Therapy & Dosing | Use a murine malaria model (e.g., P. berghei GFP-luciferase). Test different dosing schedules (e.g., every 6h vs. every 12h) with the same total dose [3]. | Monitor parasitemia via bioluminescence. Measure time to cure and recrudescence rate. Frequent dosing required ~4.5 days for cure in a mouse model [3]. |
| Genotyping Recurrent Infections | Perform PCR and genotyping of polymorphic genetic markers like Merozoite Surface Protein 1 (MSP-1) and MSP-2 on paired pre-treatment and post-recrudescence samples [4]. | Differentiate recrudescence (same genotype) from new infection (different genotype). |
The following diagram illustrates the antimalarial mechanism of this compound and the pathways through which resistance and recrudescence can occur.
To mitigate recrudescence in your research, consider these strategies rooted in current evidence:
The following table summarizes key stability findings for fosmidomycin in plasma, based on a recently developed and validated LC-MS/MS method [1].
| Stability Aspect | Test Conditions | Outcome & Recommendations |
|---|---|---|
| Bench-Top Stability | Room temperature (23°C) for 90 minutes [1]. | Stable. No significant degradation expected under typical sample handling durations. |
| Autosampler Stability | Processed samples stored at 4°C in the autosampler [1]. | Stable for at least the duration of an analytical run (e.g., 5 minutes). Confirm stability for longer sequences. |
| Freeze/Thaw Stability | Information not explicitly stated in the searched literature. | Recommendation: Conduct in-house validation for multiple freeze-thaw cycles. |
| Long-Term Storage | Stored at -80°C for up to 2 weeks [1]. | Stable. For longer storage, establish stability through validation. |
| Matrix & Anticoagulant Effect | Heparinized plasma vs. human serum; plasma from 6 individuals [1]. | No significant matrix effect or interference from heparin was observed. |
This protocol is adapted from the method developed for human and rat plasma, which was validated per European Medicines Agency guidelines [1].
This is a critical step for ensuring a clean sample and instrument longevity.
The workflow for the sample preparation and analysis is as follows:
Q1: My this compound peak shows low intensity or is absent. What could be wrong?
Q2: I observe high background noise or interference in my chromatogram. How can I resolve this?
Q3: The results for my calibration standards are inconsistent. What should I check?
Q4: Why is this compound's stability in biological matrices a point of concern?
For validating this compound stability in your own laboratory, you can follow this general decision-making workflow:
Q1: What are the key combination therapies for fosmidomycin being developed?
Q2: What is the recommended clinical dosing regimen for this compound-Piperaquine?
Q3: How can the efficacy of this compound combinations be improved preclinically?
Q4: What is the molecular mechanism of this compound?
Q5: What analytical method is recommended for this compound quantification in pharmacokinetic studies?
The table below summarizes key efficacy and safety findings from a phase 2 clinical trial of this compound-piperaquine.
Table 1: Efficacy and Safety Profile of this compound-Piperaquine (3-day regimen) [1]
| Aspect | Details and Results |
|---|---|
| Patient Population | Adults and children with uncomplicated P. falciparum monoinfection in Gabon. |
| Primary Efficacy (Day 28) | 100% PCR-corrected Adequate Clinical and Parasitological Response (ACPR) (83/83 patients). |
| Parasite Clearance Time | Median of 36 hours (IQR: 6-60 hours). |
| Fever Clearance Time | Median of 12 hours (IQR: 6-48 hours). |
| Common Adverse Events | Transient, mild-to-moderate events affecting the gastrointestinal and respiratory tracts. |
| Cardiac Safety (QTc Interval) | Transient prolongation of the QT interval was observed; 2 patients had QTc >500 msec. |
For reliable pharmacokinetic data, follow this LC-MS/MS method.
Protocol: LC-MS/MS Quantification of this compound in Plasma [7]
The following diagram illustrates the mechanism of this compound action within the Plasmodium parasite.
The table below summarizes three key analytical techniques used for quantifying this compound in biological samples, highlighting their advantages and limitations to help you select the appropriate method.
| Method | Key Features & Sensitivity | Advantages | Limitations & Challenges |
|---|
| LC-MS/MS [1] | - Sensitivity (LLOQ): 0.25 mg/L
Here are solutions to common problems encountered during this compound analysis, particularly with the LC-MS/MS method.
This is a classic issue when analyzing this compound and related compounds (like fosfomycin) using HPLC with amino columns.
The modern LC-MS/MS method has significantly improved sensitivity over older techniques [1].
This compound stability under various conditions must be validated as part of the method.
Here is a detailed methodology for quantifying this compound, based on the recently developed and validated LC-MS/MS method [1].
The following diagram illustrates the sample preparation steps for protein precipitation:
This method has been validated per European Medicines Agency (EMA) guidelines [1]:
The table below summarizes specific point mutations in the DXR gene that have been experimentally confirmed to confer fosmidomycin resistance.
| Mutation (E. coli DXR) | Experimental System | Impact & Mechanism |
|---|---|---|
| S222T [1] [2] | Error-prone PCR library in E. coli [1] | Alters the this compound-binding site; increases bacterial resistance to this compound and its analogs by 10-fold [1]. |
| P274K [3] [4] | Saturation mutagenesis (CREATE) in genomic E. coli ispC [3] | Confers resistance; highly enriched in selection experiments [3]. |
| Other Mutations (e.g., V214I, I230M, N236H) [3] | Saturation mutagenesis (CREATE) in genomic E. coli ispC [3] | Identified as enriched in resistant colonies; located near the ligand binding pocket [3]. |
It is crucial to be aware that resistance can arise through mechanisms independent of the DXR target itself, which can confound experimental results.
Here are key methodologies from the research that you can adapt for your own investigations.
This protocol is used to discover novel resistance-conferring mutations [1].
This method tests the contribution of every single amino acid at pre-selected residues [3].
The following diagram outlines a logical pathway for diagnosing the cause of this compound resistance in your experiments.
Fosmidomycin is a potent inhibitor of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a key target in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis used by many pathogens but absent in humans [1]. Its strong polarity due to a charged phosphonate group results in poor membrane permeability, limiting efficacy against intracellular pathogens [2] [1].
The table below summarizes pathogens and the role of specific uptake mechanisms.
| Pathogen | Susceptibility to this compound | Primary Uptake Mechanism & Notes |
|---|---|---|
| Plasmodium falciparum (malaria blood stage) | Susceptible (IC~50~ ~0.8 µM) [1] | Parasite-induced New Permeability Pathways (NPP) in the host erythrocyte membrane [3] [4]. |
| Mycobacterium tuberculosis | Resistant | Lacks efficient import systems like GlpT; its thick, waxy cell wall presents a major barrier [1]. |
| Toxoplasma gondii | Resistant | Infected host cells (fibroblasts) show no specific uptake; the drug cannot reach the apicoplast-localized DXR [3] [1]. |
| Escherichia coli | Susceptible | Glycerol-3-phosphate transporter (GlpT) facilitates active uptake [1]. |
| Plasmodium berghei (liver stage) | Resistant | The drug cannot enter the infected hepatocyte [2] [3]. |
This permeability issue is visualized in the following pathway diagram, which also shows two key strategies to overcome it: Cell-Penetrating Peptides (CPPs) and Prodrug modifications.
Diagram 1: Visualizing the core permeability problem and two primary strategies to overcome it.
This is a classic symptom of poor drug uptake. Confirm the presence of specific transporters or permeability pathways in your pathogen model.
A radiolabeled uptake assay is a direct method, as used with [^14^C]-FR900098 (a this compound analog) [3].
Protocol: Radiolabeled Drug Uptake Assay
The two most documented strategies are CPP conjugation and prodrug design. The choice depends on your target pathogen and experimental goals.
| Strategy | Mechanism | Best For | Key Considerations |
|---|
| CPP Conjugation | Covalently or ionically links this compound to a cell-penetrating peptide (e.g., octaarginine) to hijack its cellular uptake machinery. | Targeting pathogens within host cells, especially those where CPP uptake is enhanced (e.g., P. falciparum-infected RBCs [2]). | - Synthesis complexity is high.
This protocol is adapted from studies that used octaarginine (R8) to deliver this compound into P. falciparum-infected red blood cells and mycobacteria [2].
Conjugate Preparation:
In Vitro Growth Inhibition Assay (e.g., for P. falciparum):
This general protocol can be adapted for testing ester prodrugs of this compound or its analog FR900098 [1].
Prodrug Preparation:
Whole-Cell Antibacterial/Antiparasitic Assay:
The table below consolidates key efficacy data from the literature to help you benchmark your results.
| Compound / Strategy | Target | Efficacy (IC₅₀, Ki, or Result) | Notes / Context |
|---|---|---|---|
| This compound | P. falciparum DXR enzyme | K~i~ = 90 nM [1] | In vitro enzyme inhibition. |
| This compound | P. falciparum blood stages | IC~50~ = 0.81 µM [1] | In vitro whole-cell activity. |
| FR900098 (this compound analog) | P. falciparum DXR enzyme | K~i~ = 48 nM [1] | More potent enzyme inhibitor than this compound. |
| This compound | T. gondii DXR enzyme | K~i~ = 90 nM [1] | Active in cell-free system but inactive in whole-cell assays. |
| This compound | T. gondii tachyzoites | Inactive at >100 µM [3] | Demonstrates the permeability barrier. |
| This compound + Octaarginine | This compound-resistant Mycobacteria | Reverted resistance [2] | Both salt complex and covalent conjugate were effective. |
The table below summarizes the available quantitative data on fosmidomycin's protein binding and other relevant pharmacokinetic parameters.
| Parameter | Reported Value | Experimental Note / Context |
|---|---|---|
| Human Plasma Protein Binding | < 5% [1]; 4% or less [2] | Considered very low; not a major factor affecting antimicrobial activity [3]. |
| Oral Bioavailability | ~20-40% (average ~30%) [1] | Absorption is slow and moderate. |
| Elimination Half-life | 1.6 - 1.87 hours [1] [4] | Short half-life is a recognized limitation. |
| Urinary Recovery (Oral Dose) | 26% [1] | Consistent with partial oral absorption. |
| Urinary Recovery (IV Dose) | 85.5% [1] | Indicates renal route is primary for elimination. |
The main shortcomings of this compound are its insufficient membrane permeability and short half-life, primarily due to its highly polar phosphonate and hydroxamate moieties [5] [6]. The following diagram outlines the core challenges and the main strategic approaches to address them.
Robust bioanalysis is critical for PK studies. A modern LC-MS/MS method for quantifying this compound in human and rat plasma has been developed and validated per EMA guidelines [7].
While this compound binding is minimal, if experimental confirmation is needed:
| Feature | Fosmidomycin | FR900098 |
|---|---|---|
| Chemical Structure | 3-(N-formyl-N-hydroxyamino)propylphosphonate [1] | 3-(N-acetyl-N-hydroxyamino)propylphosphonate (N-acetyl derivative) [2] [1] |
| Molecular Target | Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR) [3] [1] | Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR) [3] [4] |
| Target Pathway | Non-mevalonate (MEP) pathway of isoprenoid biosynthesis [3] [4] | Non-mevalonate (MEP) pathway of isoprenoid biosynthesis [3] [4] |
| In Vitro Antiplasmodial Activity (P. falciparum) | IC₅₀ ~ 0.81 µM [4] [5] | Approximately twice as active as this compound in vitro [2] |
| In Vivo Efficacy (Mouse Model) | Cured mice infected with P. vinckei [1] | Greater potency than this compound in a mouse model [2] |
| Enzyme Inhibition (Recombinant PfDXR) | Potent inhibitor [1] | Potent inhibitor; Ki = 48 nM (against T. gondii DXR) [4] |
| Key Limitation | Unfavorable pharmacokinetics (poor membrane permeability, short half-life) [4] [5] | Unfavorable pharmacokinetics (poor membrane permeability, short half-life) [4] [5] |
| Prodrug Development | Subject of extensive prodrug and analog research (e.g., "MEPicides") [3] | Its prodrugs have shown improved in vitro and in vivo antiplasmodial activity [2] |
| Clinical Status | Under clinical development (e.g., Fos-Clin-Art combination) [3] | Has not entered clinical trials, despite greater potency [3] |
The comparative data for these compounds are generated through standardized biochemical and cellular assays.
This compound and FR900098 are structural analogs of the native substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP). They act as potent inhibitors of DXR, the second enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the malaria parasite's production of isoprenoid precursors but is absent in humans, making it an attractive drug target [3] [4] [1].
The following diagram illustrates the targeted pathway and the inhibitors' mechanism:
This compound inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second step in the essential Methylerythritol Phosphate (MEP) pathway for isoprenoid biosynthesis [1] [2] [3]. This pathway is absent in humans, making DXR an attractive drug target [1] [3].
Despite DXR's highly conserved active site across pathogens [1], this compound's whole-cell activity differs greatly. A major factor is the presence or absence of specific transporters that allow the drug into the cell [1].
The following tables compile this compound's potency against the DXR enzyme and whole cells of various pathogens.
Table 1: this compound and FR900098 Enzyme Inhibition (DXR) and Whole-Cell Activity
| Pathogen | DXR Enzyme IC₅₀/Kᵢ (nM) | Whole-Cell IC₅₀ / MIC | Key Findings & Notes |
|---|---|---|---|
| P. falciparum (Malaria parasite) | 21 - 160 nM (IC₅₀) [3] | ~0.4 - 3.7 µM (IC₅₀) [3] | Potent enzyme inhibition; whole-cell activity is good but limited by uptake through a parasite-induced pathway [1]. |
| E. coli | 38 nM (Kᵢ) [2] | Potent activity [1] | Highly effective due to uptake via the cAMP-dependent glycerol 3-phosphate transporter (GlpT) [1]. |
| M. tuberculosis | Potent enzyme inhibition [1] | Intrinsically resistant [1] | Lacks an efficient this compound transporter; highly lipophilic cell wall prevents passive diffusion [1]. |
| T. gondii | 90 nM (Kᵢ, this compound) [1] | Not active [1] | This compound cannot penetrate the membranes due to lack of GlpT. Engineered strains expressing GlpT become susceptible [1]. |
| Synechocystis sp. (Cyanobacterium) | Potent inhibition [4] | Information Missing | Used as a model for studying DXR inhibition kinetics [4]. |
Table 2: Activity of this compound Analogs and Prodrugs
| Compound | Target / Organism | Potency (IC₅₀) | Key Improvement |
|---|---|---|---|
| α,β-unsaturated analog (18a) | P. falciparum (whole cell) | 13 nM [5] | >75-fold more potent than this compound against whole parasites [5]. |
| Prodrug RCB-185 | P. falciparum (whole cell) | 18.3 nM [3] | Lipophilic prodrug (diPOM ester) dramatically improves uptake and potency [3]. |
| Bisubstrate Inhibitors (e.g., Compound 4) | DXR Enzyme | Competitive with both DOXP and NADPH [5] | Designed to access the adjacent NADPH binding pocket, improving affinity [5]. |
To contextualize the data, here are summaries of common experimental methods used to generate these results.
The data reveals clear priorities for ongoing research:
The table below summarizes the safety and tolerability data for fosmidomycin-based therapies from key clinical trials.
| Trial Description | Therapy Regimen | Reported Adverse Events (AEs) | Serious Adverse Events (SAEs) | General Tolerability Conclusion |
|---|---|---|---|---|
| RCT in Gabonese children (n=105) [1] | This compound-Clindamycin (FC) vs. Sulfadoxine-Pyrimethamine (SP) | FC Group: Headache (33%), Abdominal pain (32%), Anorexia (14%), Coughing (14%), Diarrhea (6%), Vomiting (2%) [1]. | One subject (1%) in the FC group had convulsions [1]. | "well tolerated" [1] |
| Phase 2 study in Gabon (n=100) [2] [3] | This compound-Piperaquine | Majority: gastrointestinal and respiratory tracts; were "transient and mild to moderate in severity" [2] [3]. | Two patients showed transient QT interval prolongation on ECG (>500 ms) [2] [3]. | "safe and well tolerated" [2] [3] |
| Uncontrolled trial in adults (n=20) [4] | This compound monotherapy | Mild gastrointestinal side effects in 5 subjects [4]. | Not reported [4]. | "well tolerated" [4] |
For researchers, the methodological details of the cited trials are crucial for interpreting the safety data.
Randomized Controlled Trial of FC vs. SP (2007) [1]
Proof-of-Concept Study of this compound-Piperaquine (2018) [2] [3]
This compound Monotherapy Trial (2003) [4]
Understanding the biochemical basis of this compound's action and potential resistance is key for drug development.
The diagram below illustrates the mechanism of action of this compound within the MEP pathway of Plasmodium falciparum.
| Bacterial Species / Group | Demonstrated Activity | Key Factors Influencing Activity & Notes |
|---|---|---|
| Escherichia coli | Active [1] [2] | Possesses glycerol-3-phosphate transporter (GlpT), enabling effective drug uptake [1] [2]. |
| Pseudomonas aeruginosa | Active [1] [3] | Relies on the MEP pathway; susceptible to fosmidomycin inhibition [1]. |
| Klebsiella pneumoniae | Active [1] [3] | Relies on the MEP pathway; susceptible to this compound inhibition [1]. |
| Acinetobacter baumannii | Active [1] [3] | Relies on the MEP pathway; susceptible to this compound inhibition [1]. |
| Mycobacterium tuberculosis | Not Active (Intrinsically Resistant) [1] [2] | Lacks an efficient this compound transporter; highly lipophilic cell wall prevents penetration [1] [2]. |
| Borrelia spp. | Not Active [1] | Does not use the MEP pathway; utilizes the mevalonate pathway for isoprenoid synthesis [1]. |
This compound's activity is highly specific due to its unique mechanism of action.
The following diagram illustrates the MEP pathway and the specific step inhibited by this compound.
For researchers aiming to evaluate this compound's activity, here are the core methodologies derived from the literature.
1. Enzyme Inhibition Assays (Target Validation)
2. Whole-Cell Susceptibility Testing
3. Resistance Mechanism Studies
For drug development professionals, several key considerations emerge from the data:
The following tables summarize key experimental data comparing the efficacy of fosmidomycin, FR900098, and their prodrugs from various studies.
Table 1: In Vitro and In Vivo Efficacy against Plasmodium falciparum (Malaria)
| Compound / Prodrug | In Vitro IC₅₀ / EC₅₀ | In Vivo Model (P. vinckei) | Key Findings & Efficacy |
|---|---|---|---|
| This compound | Nanomolar range activity [1] | Cured mice [1] | High recrudescence rate in human trials due to poor PK [2] [1]. |
| FR900098 | Generally more potent than this compound in some strains [1] | Effective [3] | Improved potency over this compound [1]. |
| FR900098 Diaryl Ester (e.g., 60) | Information missing | Enhanced activity vs. P. vinckei [1] | Information missing |
| FR900098 Bis(pivaloyloxymethyl) Ester (e.g., 61) | Information missing | Particularly efficient in rodent model [1] | Information missing |
| FR900098 Double Ester Prodrugs | Enhanced intrinsic antimalarial activity [3] | Information missing | Masking phosphonate improves oral bioavailability and activity [3]. |
Table 2: Efficacy Against Bacterial Pathogens
| Compound / Prodrug | Pathogen | Model / Finding | Evidence & Implication |
|---|---|---|---|
| This compound | E. coli | Inhibits purified DXR (IC₅₀ ~100 nM) [4]; Antibiotic activity [2] | Requires GlpT transporter for uptake [5]. |
| FR900098 | Francisella tularensis | Inhibits purified DXR (IC₅₀ = 230 nM) [5] | More potent than this compound against this pathogen's enzyme [5]. |
| E. coli | Antibiotic activity [2] | Information missing | |
| Lipophilic FR900098 Prodrug ("Compound 1") | Francisella novicida | GlpT-independent antimicrobial activity [5] | Bypasses need for GlpT transporter; effective in macrophage and Galleria mellonella infection models [5]. |
| Dehydrothis compound | Various bacteria (incl. M. tuberculosis, E. coli) | Potent DXR inhibition and antibiotic activity [4] | Major bioactive compound from S. lavendulae; overcomes this compound resistance from Dxr S222T mutation in E. coli [4]. |
The efficacy data is derived from standardized and complex biological experiments.
This compound and FR900098 are phosphonate compounds that act as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [2] [6]. This pathway is essential in many pathogens but absent in humans, making it an attractive drug target.
Diagram Title: MEP Pathway Inhibition by this compound and FR900098
A primary mechanism of resistance involves mutations in the Dxr enzyme. For example, the S222T mutation in E. coli Dxr confers a 10-fold increase in resistance to this compound by altering the compound's binding site [6]. Furthermore, some pathogens lack the GlpT glycerol-3-phosphate transporter, which is required for the active uptake of this compound and FR900098, rendering them naturally resistant (e.g., Mycobacterium tuberculosis) [5]. Lipophilic prodrugs bypass this transporter dependency.
The table below summarizes and compares the distinct mechanisms of action of the individual drugs and the proposed advantage of their conjugate.
| Compound | Molecular Target | Mechanistic Action | Key Advantage |
|---|---|---|---|
| Fosmidomycin | Dxr/IspC (Plasmodium apicoplast) [1] [2] [3] | Inhibits the non-mevalonate pathway (MEP/DOXP), essential for isoprenoid synthesis in parasites [1] [2]. | Novel target, absent in humans, reducing potential host toxicity [2]. |
| Artemisinin | Heme iron (parasite's food vacuole) [4] [5] | Endoperoxide bridge reacts with heme, generating cytotoxic carbon-centered free radicals that alkylate and damage parasite proteins [4] [5]. | Rapid, broad-stage activity against malaria parasites. |
| FSM-ART Conjugate | Dual/Tandem Action | Designed to simultaneously deliver both moieties, targeting both the apicoplast and the cytosol/food vacuole [2]. | Hybrid molecules have a higher barrier to resistance and potential for synergistic action [2]. |
The following diagram illustrates the proposed dual mechanism of action of a this compound-Artemisinin conjugate within a Plasmodium falciparum parasite.
The core experimental data from a 2020 study demonstrates the superior potency of the conjugates. Researchers synthesized novel FSM-ART conjugates and tested them alongside the individual drugs against the chloroquine-resistant P. falciparum FcB1/Colombia strain [1] [2] [6].
| Compound | In Vitro IC₅₀ (Presumed nM) | Relative Potency vs. This compound | Notes / Strain |
|---|---|---|---|
| This compound (FSM) | 1x (Baseline) | 1x | Baseline activity [2] [6]. |
| Artemisinin (ART) | Information not provided in search results | Information not provided in search results | Used as a control and for conjugation [2]. |
| FSM-ACQ Conjugates | Not fully quantified | 3.5 to 5.4 times more potent | Two conjugates with aminochloroquinoline [2] [6]. |
| FSM-ART Conjugates | Not fully quantified | 41.5 to 23.1 times more potent | Two conjugates with artemisinin [1] [2] [6]. |
To help you evaluate and potentially replicate these findings, here are the key methodologies from the cited research.
The synthesis employed a multi-step organic chemistry approach [2] [6]:
39) was synthesized first.50) using peptide coupling conditions (e.g., HBTU/Et₃N) to form the protected conjugate (compound 51).21) was obtained by removing the protective benzyl group via catalytic hydrogenolysis. The reported yield for these final steps was 45% over two steps [2] [6].The biological evaluation of the compounds was conducted as follows [2]:
[³H]-hypoxanthine, which indicates parasite growth.While conjugates are promising in the lab, other this compound combinations have advanced to clinical trials.
For your work as a researcher, this indicates that the covalent conjugation of this compound and artemisinin is a highly promising avenue for creating novel antimalarial agents with enhanced potency and a high barrier to resistance.